Momordicoside X
Description
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Properties
Molecular Formula |
C36H58O9 |
|---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
3,7-dihydroxy-4,4,13,14-tetramethyl-17-[(E)-6-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C36H58O9/c1-20(9-8-13-32(2,3)45-31-29(43)28(42)27(41)25(18-37)44-31)21-12-14-35(7)30-24(39)17-23-22(10-11-26(40)33(23,4)5)36(30,19-38)16-15-34(21,35)6/h8,13,17,19-22,24-31,37,39-43H,9-12,14-16,18H2,1-7H3/b13-8+ |
InChI Key |
HCVJCHFPBZXLGC-MDWZMJQESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Data of Momordicoside X: A Technical Overview
The genus Momordica is a rich source of triterpenoid (B12794562) glycosides, a class of natural products with diverse and potent biological activities. The structural elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques. Researchers in the field of natural product chemistry typically employ a standardized workflow to isolate and identify new compounds like momordicosides.
General Experimental Protocol for the Isolation and Characterization of Momordicosides
The isolation of momordicosides from Momordica charantia generally follows a multi-step process involving extraction, fractionation, and chromatographic purification. While a specific protocol for Momordicoside X cannot be provided, the following represents a generalized methodology based on the successful isolation of other known momordicosides.
1. Extraction: Dried and powdered plant material (usually the fruits or whole plant) is subjected to solvent extraction. A common method involves maceration or reflux with methanol (B129727) or ethanol (B145695) to extract a broad range of compounds.
2. Fractionation: The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility. Triterpenoid glycosides are typically enriched in the n-butanol fraction.
3. Chromatographic Purification: The n-butanol fraction undergoes repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, or other stationary phases. Elution is performed with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, to separate the complex mixture into individual compounds. Final purification to obtain a pure momordicoside is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
4. Structure Elucidation: The structure of the isolated pure compound is then determined using a suite of spectroscopic methods:
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
- ¹³C NMR: Reveals the number and types of carbon atoms present in the molecule.
- 2D NMR (COSY, HSQC, HMBC, NOESY): These advanced techniques are crucial for establishing the complete chemical structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and carbons, which is vital for assembling the molecular skeleton and determining the attachment points of sugar moieties. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.
Visualization of the General Workflow
The logical flow for the characterization of a novel natural product like a momordicoside can be visualized as follows:
Due to the absence of specific published data for this compound, this guide provides a foundational understanding of the methodologies employed for the characterization of related compounds. Researchers interested in the specific spectroscopic data of this compound are encouraged to monitor new publications in the field of natural product chemistry, as it is possible this compound may be characterized in future studies.
An In-depth Technical Guide to the Natural Sources and Abundance of Momordicosides
A Note on Nomenclature: Extensive literature searches for "Momordicoside X" did not yield specific information on a compound with this designation. This nomenclature may refer to a novel, yet uncharacterized compound, a rare metabolite, or potentially be a misnomer. This guide will, therefore, focus on the well-documented class of momordicosides isolated from Momordica charantia, providing a comprehensive overview of their natural sources, abundance, and analysis, which would be applicable to any newly identified momordicoside.
Natural Sources and Distribution of Momordicosides
The primary natural source of momordicosides is the plant Momordica charantia L., commonly known as bitter melon, bitter gourd, or karela.[1] A member of the Cucurbitaceae family, this tropical and subtropical vine is widely cultivated in Asia, Africa, and the Caribbean for its edible fruit.[1] Various parts of the plant contain a rich profile of cucurbitane-type triterpenoids, collectively referred to as momordicosides.[1] These compounds have been isolated from the fruits, seeds, leaves, and stems of Momordica charantia.[1] The characteristic bitterness of the fruit is largely attributed to these triterpenoid (B12794562) compounds and their glycosides.[1]
Momordicosides are distributed throughout the plant, with notable concentrations in the fruit and leaves.[2] The specific concentration and profile of momordicosides can vary depending on the cultivar, geographical location, stage of maturation, and the specific part of the plant being analyzed.[1]
Abundance of Momordicosides and Related Compounds
The quantification of specific momordicosides is typically achieved through High-Performance Liquid Chromatography (HPLC). While data for every individual momordicoside is not exhaustively compiled in a single source, the following tables summarize the available quantitative information for representative momordicosides and related compounds in Momordica charantia.
Table 1: Abundance of a Specific Momordicoside Aglycone
| Compound | Plant Part | Geographical Region | Abundance (mg/g dry weight) | Reference |
| Aglycone of Momordicoside L | Fruit | Shandong, China | 0.211 | [3][4] |
| Aglycone of Momordicoside L | Fruit | Henan, China | 0.033 | [3][4] |
| Aglycone of Momordicoside L | Fruit | Hebei, China | 0.013 | [3][4] |
| Aglycone of Momordicoside L | Fruit | Jiangxi, China | 0.007 | [3][4] |
Table 2: Abundance of Total Saponins and Other Phytochemicals
| Compound Class | Specific Compound/Class | Plant Part | Abundance | Reference |
| Total Saponins | - | Powdered Plant | ~0.0432% | [5] |
| Total Saponins | - | Fruit | 0.6385% | [6] |
| Total Terpenoids | - | Fruit | 0.5317% | [6] |
| Total Alkaloids | - | Fruit | 0.232% | [6] |
| Phenolic Compounds | Apigenin-7-O-glycoside | Ethyl Acetate (B1210297) Extract | 1955.55 ng/mg | [1][5] |
| Phenolic Compounds | Luteolin-7-O-glycoside | Ethyl Acetate Extract | 725.50 ng/mg | [1][5] |
| Phenolic Compounds | 3-coumaric acid | Ethyl Acetate Extract | 528.55 ng/mg | [1][5] |
| Phenolic Compounds | Caffeic acid | Ethyl Acetate Extract | 215.6 ng/mg | [1][5] |
| Phenolic Compounds | Naringenin-7-O-glycoside | Ethyl Acetate Extract | 181.30 ng/mg | [1][5] |
| Vitamins | Ascorbic Acid (Vitamin C) | Fresh Fruit | 42.69 - 162.97 mg/100g | [1] |
Experimental Protocols
Extraction of Momordicosides
Several methods are effective for extracting momordicosides from Momordica charantia. Ultrasound-assisted extraction (UAE) is a widely used technique that offers high efficiency.
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Collect fresh plant material (e.g., fruits or leaves of Momordica charantia), wash thoroughly, and dry in a hot air oven at a temperature below 60°C to preserve the chemical integrity of the constituents.[7] Grind the dried material into a coarse powder.[7]
-
Extraction:
-
Filtration and Concentration:
-
After sonication, transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.[8]
-
Collect the supernatant. Repeat the extraction process on the pellet multiple times (e.g., four more times) and pool all the collected supernatants.[8]
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.[9]
-
Isolation and Purification of Momordicosides
Column chromatography is a standard method for the separation and purification of individual momordicosides from the crude extract.
Protocol: Column Chromatography
-
Fractionation (Optional but Recommended):
-
Column Chromatography:
-
Stationary Phase: Silica gel and Sephadex LH-20 are commonly used.[1][7]
-
Mobile Phase: A gradient of solvents with increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate, methanol) is used to elute the compounds based on their polarity.[1] For example, a gradient of chloroform and methanol can be employed.[7]
-
-
Fraction Collection and Analysis:
-
Further Purification:
-
Achieve further purification through repeated column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure momordicosides.[7]
-
Quantification of Momordicosides
HPLC is a precise and reliable method for the quantitative analysis of momordicosides.
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.[8]
-
Column: A C18 column (e.g., Kromasil C18, 4.6 mm x 150 mm, 5 µm) is typically employed.[3][4][8]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 64:36, v/v).[3][4]
-
Detection Wavelength: UV detection is commonly set at around 203 nm.[3][4]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 25°C.[8]
-
-
Standard Preparation:
-
Prepare a stock solution of a pure momordicoside standard in methanol.
-
From the stock solution, prepare a series of calibration standards of known concentrations.[8]
-
-
Sample Preparation:
-
Prepare the plant extract as described in the extraction protocol.
-
Filter the final extract through a 0.45 µm filter before injection.
-
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration. The calibration curve for the aglycone of momordicoside L has been shown to be linear in the range of 0.025 µg to 1 µg.[3][4]
-
Inject the filtered plant extract into the HPLC system under the same conditions.
-
Identify the peak corresponding to the momordicoside of interest based on the retention time of the standard.
-
Calculate the concentration of the momordicoside in the sample using the calibration curve.[8]
-
Visualizations
Caption: General workflow for Momordicoside analysis.
Caption: Putative biosynthetic pathway of Momordicosides.
Caption: AMPK signaling pathway modulated by Momordicosides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsm.com [ijpsm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Cellular Enigma of Momordicoside X: A Technical Guide to its Presumed Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental studies detailing the specific mechanism of action of Momordicoside X are limited in publicly available scientific literature. This guide synthesizes the current understanding of the mechanisms of action of closely related cucurbitane triterpenoids, particularly other momordicosides isolated from Momordica charantia (bitter melon), to infer the probable activities of this compound. The experimental protocols provided are general methodologies commonly used in the study of these compounds.
Executive Summary
This compound, a cucurbitane-type triterpenoid (B12794562) glycoside from Momordica charantia, belongs to a class of compounds that have garnered significant interest for their potential therapeutic applications, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[1][2] While specific data on this compound is scarce, research on analogous momordicosides provides a strong foundation for understanding its likely biological activities. This technical guide delineates the putative mechanisms of action of this compound, focusing on key signaling pathways implicated in cellular metabolism, inflammation, and apoptosis. The primary mechanisms are likely to involve the activation of the AMP-activated protein kinase (AMPK) signaling pathway and modulation of inflammatory and cell survival pathways.
Core Signaling Pathways
The primary mechanisms of action attributed to momordicosides involve the modulation of critical cellular signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway.[3][4] Additionally, effects on the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways have been reported for related compounds.[1]
Activation of the AMPK Signaling Pathway
Momordicosides are recognized as potent activators of AMPK, a central regulator of cellular energy homeostasis.[3][5] Activation of AMPK triggers a cascade of events aimed at restoring cellular energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[5]
The proposed mechanism for AMPK activation by momordicosides involves the upstream kinase Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), independent of intracellular calcium levels.[6] This activation is also independent of Liver Kinase B1 (LKB1), another major upstream kinase of AMPK.[6]
Downstream effects of AMPK activation include:
-
Increased Glucose Uptake: Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle and adipose tissues, facilitating glucose uptake from the bloodstream.[5][7]
-
Enhanced Fatty Acid Oxidation: AMPK activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), resulting in decreased malonyl-CoA levels and promoting fatty acid oxidation in the mitochondria.[5]
-
Inhibition of Hepatic Glucose Production: AMPK can suppress gluconeogenesis in the liver by inhibiting key enzymes.[8]
Caption: Putative AMPK signaling pathway activation by this compound.
Inhibition of the NF-κB Signaling Pathway
Chronic inflammation is a key contributor to various diseases. Momordicoside K and other related compounds have demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory cytokines and enzymes. Inhibition of this pathway can lead to a reduction in the inflammatory response. Compounds isolated from Momordica charantia have been shown to downregulate the expression of pro-inflammatory markers such as NF-κB, iNOS, IL-6, IL-1β, TNF-α, and COX-2 in murine macrophage RAW 264.7 cells.[9]
Caption: Presumed inhibition of the NF-κB signaling pathway by this compound.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[3] Dysregulation of this pathway is common in many cancers. Some studies on Momordica charantia extracts and their constituents suggest an inhibitory effect on the PI3K/Akt pathway, which would complement their pro-apoptotic and anti-proliferative activities.[2][3] Inhibition of this pathway can lead to decreased cell survival and proliferation.[3]
Quantitative Data
Table 1: Anti-inflammatory and Anti-diabetic Activities of Momordica charantia Compounds
| Compound | Target/Assay | Activity | Cell Line/System | Reference |
| Momordicoside G | α-Amylase Inhibition | 70.5% inhibition | In vitro enzymatic assay | [9] |
| Gentisic acid 5-O-β-d-xyloside | α-Glucosidase Inhibition | 56.4% inhibition | In vitro enzymatic assay | [9] |
| Kaguacidine A | Anti-inflammatory (NO production) | IC50: 18.5 ± 0.4 µg/mL | LPS-stimulated RAW 264.7 cells | [2] |
| Momordicine I | Anti-inflammatory (iNOS expression) | Dose-dependent inhibition (1-10 µM) | LPS-induced RAW 264.7 cells | [10] |
Table 2: Cytotoxicity of Momordica charantia Compounds in Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | MCF-7 (Breast Cancer) | 19 µM | [2] |
| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | MDA-MB-231 (Breast Cancer) | 23 µM | [2] |
| Kaguacidine A | HEp2 (Laryngeal Cancer) | 31.0 ± 0.7 µM | [2] |
| Kaguacidine A | MCF-7 (Breast Cancer) | 33.8 ± 0.6 µM | [2] |
| Kaguacidine A | HepG2 (Liver Cancer) | 27.0 ± 0.7 µM | [2] |
| Momordicine I | Cal27 (Head and Neck Cancer) | 7.0 µg/mL (48h) | [11] |
| Momordicine I | JHU029 (Head and Neck Cancer) | 6.5 µg/mL (48h) | [11] |
| Momordicine I | JHU022 (Head and Neck Cancer) | 17.0 µg/mL (48h) | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the cellular mechanism of action of this compound.
AMPK Activation Assay (Western Blot)
This method is used to determine the activation of AMPK by measuring its phosphorylation.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., L6 myotubes, HepG2) to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the expression of phosphorylated proteins to their respective total proteins. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.[1]
Caption: Experimental workflow for Western Blot analysis.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound.
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[1]
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HNC cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µg/mL) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][12]
Conclusion and Future Directions
While direct evidence for the mechanism of action of this compound is still emerging, the extensive research on related cucurbitane triterpenoids from Momordica charantia provides a strong framework for its predicted biological activities. The primary mechanisms are likely to involve the activation of the AMPK signaling pathway, leading to beneficial effects on glucose and lipid metabolism, and the modulation of inflammatory and cell survival pathways such as NF-κB and PI3K/Akt.
Future research should focus on isolating sufficient quantities of this compound to perform the detailed in vitro and in vivo studies outlined in this guide. Elucidating its specific molecular targets and quantifying its potency will be crucial for translating the therapeutic potential of this natural product into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Nutraceutical Potential of Bitter Melon (Momordica charantia) on Cancer Treatment: An Overview of In Vitro and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioactives of Momordica charantia as Potential Anti-Diabetic/Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A detailed review on the phytochemical profiles and anti-diabetic mechanisms of Momordicacharantia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in silico elucidation of antidiabetic and anti-inflammatory activities of bioactive compounds from Momordica charantia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
In Vitro Biological Activities of Momordicoside X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside X is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from Momordica charantia, a plant commonly known as bitter melon. This plant has a long history of use in traditional medicine for a variety of ailments, and modern scientific investigation has focused on the therapeutic potential of its chemical constituents. The cucurbitane triterpenoids, including the momordicosides, are considered to be major bioactive compounds responsible for the plant's pharmacological effects.
This technical guide provides a comprehensive overview of the known in vitro biological activities of this compound and related cucurbitane triterpenoids. Due to the limited availability of studies focusing specifically on this compound, this guide also synthesizes data from closely related momordicosides and extracts of Momordica charantia to provide a broader context for its potential therapeutic applications in areas such as diabetes, inflammation, and cancer. The information presented herein is intended to support further research and drug development efforts.
Anti-Diabetic and Metabolic Activities
The most specifically documented in vitro biological activity of this compound relates to its potential role in diabetes management. The primary mechanisms of action for momordicosides in this context are the stimulation of insulin (B600854) secretion and the modulation of glucose metabolism through the AMP-activated protein kinase (AMPK) signaling pathway.
Insulin Secretion
A study investigating the effects of various cucurbitane-type triterpenoids on insulin secretion found that this compound was active in MIN6 β-cells.
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | MIN6 β-cells | 15.8 µM | Active in promoting insulin secretion | [1] |
Note: In the original publication by Tan et al. (2010), this compound was referred to as Momordicoside U. This was later corrected.[1]
α-Glucosidase Inhibition
Inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a therapeutic strategy for managing postprandial hyperglycemia. While specific data for this compound is not available, studies on other momordicosides demonstrate the potential for this class of compounds to inhibit this enzyme.
| Compound/Extract | Assay | IC50 / % Inhibition | Reference |
| Momordicoside A | α-Glucosidase Inhibition | Moderate inhibitory effect at 50 µM | [1] |
| Momordicoside M | α-Glucosidase Inhibition | Moderate inhibitory effect at 50 µM | [1] |
| Methanolic Extract of M. charantia | α-Glucosidase Inhibition | 72.30 ± 1.17% inhibition | [2] |
| Protein Extracts of M. charantia | α-Glucosidase Inhibition | IC50: 0.292 - 0.298 mg/ml | [3] |
AMPK Signaling Pathway
The activation of the AMP-activated protein kinase (AMPK) pathway is a critical mechanism for the anti-diabetic effects of many compounds.[4] Activation of AMPK can lead to increased glucose uptake and utilization in peripheral tissues. While not directly demonstrated for this compound, other momordicosides have been shown to activate this pathway.
References
- 1. Frontiers | Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations [frontiersin.org]
- 2. In vitro and in vivo study of inhibitory potentials of α-glucosidase and acetylcholinesterase and biochemical profiling of M. charantia in alloxan-induced diabetic rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comprehensive Review of Cucurbitane Triterpenoids from Momordica charantia: From Phytochemistry to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Momordica charantia, commonly known as bitter melon, has a long history of use in traditional medicine for a variety of ailments. Modern scientific investigation has identified cucurbitane-type triterpenoids as major bioactive constituents responsible for its diverse pharmacological activities. This technical guide provides an in-depth review of the literature on these compounds, focusing on their isolation, structure, and biological effects, with a particular emphasis on their potential in drug discovery and development.
Major Cucurbitane Triterpenoids Isolated from Momordica charantia
A significant number of cucurbitane triterpenoids have been isolated and identified from various parts of the Momordica charantia plant, including the fruits, seeds, leaves, and vines. These compounds, which include momordicosides, charantosides, and karavilosides, exhibit a wide range of structural diversity.[1][2][3][4]
Biological Activities and Therapeutic Potential
Cucurbitane triterpenoids from Momordica charantia have demonstrated a broad spectrum of pharmacological effects, including anti-diabetic, anti-cancer, and anti-inflammatory properties.[5][6][7]
Anti-Diabetic Activity
The hypoglycemic effect of Momordica charantia is one of its most well-documented therapeutic properties.[5] Several cucurbitane triterpenoids have been shown to contribute to this activity through various mechanisms, including the activation of the AMP-activated protein kinase (AMPK) pathway and modulation of the insulin (B600854) receptor substrate-1 (IRS-1) signaling pathway.[8][9] Activation of AMPK by these triterpenoids can lead to increased glucose uptake and fatty acid oxidation.[8]
Table 1: Anti-Diabetic Activity of Cucurbitane Triterpenoids from Momordica charantia
| Compound | Assay | Model System | Observed Effect | Reference |
| Momordicoside Q, R, S, T, Karaviloside XI | GLUT4 translocation | L6 myotubes and 3T3-L1 adipocytes | Stimulated GLUT4 translocation to the cell membrane | [4] |
| Momordicosides | Fatty acid oxidation and glucose disposal | Insulin-sensitive and insulin-resistant mice | Enhanced fatty acid oxidation and glucose disposal | [4] |
| Methanolic and Ethanolic Extracts | Blood glucose levels | Alloxan-induced diabetic rabbits | Significant reduction in fasting glucose (23-28%) | [10] |
| Fruit Juice | Serum glucose, fructosamine, total cholesterol, triglycerides | STZ-induced diabetic rats | Significant reduction in all parameters | [11] |
| Fruit Juice | Glucose uptake | Isolated rat diaphragm | Increased glucose uptake | [11] |
Anti-Cancer Activity
Numerous studies have highlighted the potent anti-cancer activities of cucurbitane triterpenoids against various cancer cell lines. These compounds can induce apoptosis and autophagy, and inhibit cancer cell proliferation through multiple signaling pathways.[12][13]
Table 2: Anticancer Activity of Cucurbitane Triterpenoids from Momordica charantia
| Compound/Extract | Cancer Cell Line(s) | IC50/GI50 Value(s) | Reference |
| 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC) | MCF-7 (breast cancer) | 14.3 µM | [12] |
| 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC) | MDA-MB-231 (breast cancer) | 17.6 µM | [12] |
| Methanol (B129727) Extract (MCME) | Hone-1 (nasopharyngeal carcinoma), AGS (gastric adenocarcinoma), HCT-116 (colorectal carcinoma), CL1-0 (lung adenocarcinoma) | ~0.25 - 0.35 mg/mL | [13] |
| Ethanol (B145695) Fruit Extract | K562 (chronic myeloid leukemia) | 0.082 mg/mL | [14] |
| Saponin Fraction (SE) | MiaPaCa2 (pancreatic cancer) | 338.2 µg/mL (96 h) | [15] |
| Cucurbitacin B | BxPC3 (pancreatic cancer) | 9.38 nM (48 h) | [15] |
Anti-Inflammatory Activity
Cucurbitane triterpenoids have also been shown to possess significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[16][17]
Table 3: Anti-Inflammatory Activity of Cucurbitane Triterpenoids from Momordica charantia
| Compound(s) | Assay | IC50 Value(s) | Reference |
| Unnamed cucurbitane triterpenoids (compounds 1-15) | Inhibition of IL-6 production | 0.028–1.962 µM | [18] |
| Unnamed cucurbitane triterpenoids (compounds 1-15) | Inhibition of IL-12 p40 production | 0.012–1.360 µM | [18] |
| Unnamed cucurbitane triterpenoids (compounds 1-15) | Inhibition of TNF-α production | 0.033–4.357 µM | [18] |
| Momordicine I, II, IV, and (23E) 3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD) | Inhibition of LPS-induced iNOS expression | Momordicine I showed dose-dependent inhibition at sublethal concentrations | [17] |
Experimental Protocols
General Isolation and Purification of Cucurbitane Triterpenoids
A typical workflow for the isolation of cucurbitane triterpenoids from Momordica charantia involves several key steps, as outlined in the diagram below. The process generally begins with the extraction of dried and powdered plant material, followed by a series of chromatographic separations to isolate individual compounds.
Caption: General workflow for the isolation of cucurbitane triterpenoids.
Detailed Steps:
-
Extraction: The dried and powdered plant material (fruits, leaves, etc.) is typically extracted with a solvent such as methanol or ethanol at room temperature or under reflux.[13][14]
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.[17]
-
Column Chromatography: The resulting fractions are subjected to column chromatography over silica gel or other stationary phases like MCI gel. Elution is performed with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol.[17]
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing triterpenoids.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using preparative HPLC, often with a reversed-phase C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water.[17]
-
Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMBC, HSQC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[19]
Cell Viability and Cytotoxicity Assays
The cytotoxic effects of cucurbitane triterpenoids on cancer cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13]
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[13]
-
Treatment: The cells are then treated with various concentrations of the isolated triterpenoids. A vehicle control (e.g., DMSO) is also included.[12]
-
Incubation: The plates are incubated for different time points, typically 24, 48, and 72 hours.[12][13]
-
MTT Addition: After the incubation period, an MTT solution is added to each well.[12]
-
Formazan Formation: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[13]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[12]
Anti-Inflammatory Assays
The anti-inflammatory activity of cucurbitane triterpenoids is often assessed by measuring their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[17][18]
Detailed Steps:
-
Cell Culture and Treatment: Macrophage cells are cultured and then pre-treated with different concentrations of the triterpenoids for a short period before being stimulated with LPS.[17]
-
Measurement of NO Production: The amount of NO produced in the culture medium is determined using the Griess reagent.[17]
-
Measurement of Cytokine Production: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[18]
-
Western Blot Analysis: To investigate the mechanism of action, the expression levels of key proteins in inflammatory signaling pathways (e.g., IκBα, phosphorylated NF-κB) are analyzed by Western blotting.[17]
Key Signaling Pathways
AMPK Signaling Pathway in Anti-Diabetic Action
The AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. Several cucurbitane triterpenoids from Momordica charantia have been shown to activate AMPK, which in turn promotes glucose uptake and fatty acid oxidation, contributing to their anti-diabetic effects.[4][8] The activation of AMPK by these compounds can occur through a CaMKKβ-dependent mechanism.[8]
Caption: Activation of the AMPK signaling pathway by cucurbitane triterpenoids.
NF-κB Signaling Pathway in Anti-Inflammatory Action
The nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated. Cucurbitane triterpenoids from Momordica charantia have been demonstrated to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[16][17] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by cucurbitane triterpenoids.
Conclusion and Future Directions
The cucurbitane triterpenoids from Momordica charantia represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, particularly in the areas of diabetes, cancer, and inflammation, make them promising candidates for the development of new drugs. Future research should focus on the detailed elucidation of the mechanisms of action of individual triterpenoids, their structure-activity relationships, and their pharmacokinetic and toxicological profiles. Further preclinical and clinical studies are warranted to fully evaluate their efficacy and safety for therapeutic use.
References
- 1. benchchem.com [benchchem.com]
- 2. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of AMPK by bitter melon triterpenoids involves CaMKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Nuclear Transcription Factor-κB and Activation of Peroxisome Proliferator-Activated Receptors in HepG2 Cells by Cucurbitane-Type Triterpene Glycosides from Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia [mdpi.com]
- 9. Medicinal Chemistry of the Anti-Diabetic Effects of Momordica Charantia: Active Constituents and Modes of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the antidiabetic activities of Momordica charantia fruit juice in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cucurbitane-type triterpenoids from the fruits of Momordica charantia and their cancer chemopreventive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cucurbitane-type triterpenoids from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsr.com [ijpsr.com]
- 17. Cucurbitane-type triterpene glycosides from the fruits of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmacophorejournal.com [pharmacophorejournal.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Momordicoside X from Bitter Melon Fruit
Audience: Researchers, scientists, and drug development professionals.
Introduction
Momordicoside X, a cucurbitane-type triterpenoid (B12794562) glycoside found in bitter melon (Momordica charantia), has garnered significant scientific interest for its potential therapeutic properties. As research into its bioactivities progresses, standardized and efficient extraction and purification protocols are crucial for obtaining high-purity this compound for in-vitro and in-vivo studies. These application notes provide a comprehensive overview of various extraction methods, detailed experimental protocols, and a summary of the quantitative data available to aid researchers in selecting the most suitable method for their needs.
Data Presentation: Comparison of Extraction Methods
The efficiency of momordicoside extraction is influenced by the chosen method and its operational parameters. The following table summarizes quantitative data from various studies on the extraction of momordicosides and related compounds from bitter melon. It is important to note that direct comparisons of yields can be challenging due to variations in plant material, solvent systems, and analytical methods used across different studies.
| Extraction Technique | Key Parameters | Solvent | Target Analyte | Yield | Reference |
| Ultrahigh Pressure Extraction (UHPE) | Pressure: 423.1 MPa; Time: 7.0 min; Solvent/Sample Ratio: 45.3:1 mL/g | 70% Ethanol | Total Momordicosides | 3.270 g Rg1 equivalents/100 g dry weight | [1] |
| Ultrasound-Assisted Extraction (UAE) | Temperature: 46°C; Time: 120 min; Solid-to-Solvent Ratio: 1:26 w/v | 80:20 Methanol (B129727):Water | Charantin | 3.18 mg/g | [2] |
| Microwave-Assisted Extraction (MAE) | Temperature: 80°C; Time: 5 min; Power: 600 W | Methanol | Total Triterpenoids | Significantly higher than UAE | [2][3] |
| Supercritical Fluid Extraction (SFE-CO2) | Pressure: 25.5 MPa; Temperature: 42.5°C; Modifier: 180 mL Ethanol | Carbon Dioxide with Ethanol | Total Momordicosides | Optimized for total momordicosides | [2] |
| Conventional Heat Reflux Extraction | Temperature: 150°C | 50% Ethanol | Steroidal Glycoside | 10.23 mg/50 g dried bitter gourd | [4] |
| Maceration | Soaking for a specific period | Ethanol or Methanol | Momordicoside | - |
Experimental Protocols
Detailed methodologies for the key extraction and purification techniques are provided below.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
Objective: To extract momordicosides from dried bitter melon fruit powder using ultrasonication.
Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
80% Methanol (Methanol:Water, 80:20, v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
-
Glassware (beakers, flasks)
Procedure:
-
Sample Preparation: Weigh 10 g of dried, finely powdered bitter melon fruit.[5]
-
Extraction:
-
Filtration and Centrifugation:
-
Solvent Evaporation:
-
Concentrate the collected supernatant using a rotary evaporator at a temperature below 50°C to prevent thermal degradation of the compounds.[5]
-
Continue evaporation until a viscous crude extract is obtained.
-
-
Storage: Store the final extract at -20°C for long-term preservation.[5]
Protocol 2: Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract momordicosides from dried bitter melon fruit powder using microwave irradiation.
Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
Methanol
-
Microwave extractor with temperature and power control
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Microwave-safe extraction vessels
Procedure:
-
Sample Preparation: Weigh 0.5 g of dried, finely powdered bitter melon fruit.[3]
-
Extraction:
-
Filtration and Centrifugation:
-
After the extraction is complete and the vessel has cooled, transfer the contents to a centrifuge tube.
-
Centrifuge at 4000 rpm for 10 minutes.[5]
-
Collect the supernatant.
-
-
Solvent Evaporation:
-
Concentrate the supernatant using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[5]
-
-
Storage: Store the extract at -20°C.[5]
Protocol 3: Purification by Column Chromatography
Objective: To purify this compound from the crude extract.
Materials and Reagents:
-
Crude bitter melon extract
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for elution (e.g., chloroform (B151607), methanol, petroleum ether, ethyl acetate (B1210297), n-butanol)[6]
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Preparative High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)[6]
Procedure:
-
Liquid-Liquid Partitioning (Fractionation):
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Momordicosides typically concentrate in the more polar fractions (ethyl acetate and n-butanol).[6]
-
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., chloroform).
-
Load the concentrated polar fraction (e.g., n-butanol fraction) onto the column.[6]
-
Elute the column with a gradient of chloroform and methanol.[6]
-
Collect fractions and monitor by TLC to pool fractions containing compounds with similar profiles.[6]
-
-
Sephadex LH-20 Chromatography:
-
For further purification, subject the pooled fractions to column chromatography on Sephadex LH-20.[6]
-
-
Preparative HPLC (Optional):
-
For obtaining high-purity this compound, use a preparative HPLC system with a suitable column (e.g., Kromasil C18) and mobile phase (e.g., acetonitrile (B52724) and water, 64:36).[3][6]
-
Monitor the elution at a wavelength of around 203 nm.[3]
-
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Caption: General workflow for the extraction and purification of this compound.
Signaling Pathways Modulated by Momordicosides
Momordicosides have been shown to modulate several key signaling pathways involved in cellular metabolism and stress response.
Caption: Activation of the AMPK signaling pathway by momordicosides.[7]
References
Application Notes and Protocols for High-Yield Purification of Momordicoside X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside X, a cucurbitane-type triterpenoid (B12794562) glycoside found in Momordica charantia (bitter melon), is a compound of increasing interest due to its potential therapeutic properties. Notably, it has been observed to stimulate insulin (B600854) secretion in MIN6 β-cells, suggesting its potential role in the management of diabetes.[1] This document provides detailed application notes and protocols for the high-yield purification of momordicosides, with a focus on techniques applicable to this compound. Due to the limited availability of purification data specifically for this compound, this guide incorporates established high-yield methods for other closely related momordicosides. These protocols can serve as a robust starting point for developing a refined purification strategy for this compound.
The methodologies detailed herein cover various extraction and chromatographic techniques designed to maximize yield and purity. All quantitative data from relevant studies are summarized in structured tables for straightforward comparison. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the key processes.
Data Presentation: Purification of Momordicosides
The following tables summarize quantitative data from various studies on the purification of different momordicosides. This data can be used to guide the selection of an appropriate purification strategy for this compound.
Table 1: Comparison of Extraction Methods for Momordicosides
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Solvent Ratio | Yield of Total Momordicosides/Charantin | Reference |
| Hot Reflux Extraction | 50% Ethanol (B145695) | 150 | 6 hours | 1:10 (g/mL) | 10.23 mg/50 g dried material | [2] |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol (B129727) in Water | 46 | 120 min | 1:26 (w/v) | 3.18 mg/g | [2] |
| Microwave-Assisted Extraction (MAE) | Methanol | 80 | 5 min | Not Specified | Significantly higher total triterpenoid content than UAE |
Table 2: Purity Enhancement of a Related Mogroside V
| Purification Step | Purity (%) |
| Crude Extract | 35.67 |
| After Macroporous Resin Chromatography | 76.34 |
| After Semi-preparative HPLC | 99.60 |
Note: This data for Mogroside V, a structurally similar compound, demonstrates the potential for achieving high purity through a multi-step chromatographic process.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and purification of momordicosides. These should be adapted and optimized for the specific purification of this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Momordicosides
Objective: To extract momordicosides from dried Momordica charantia fruit powder using ultrasonication.
Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
80% Methanol (Methanol:Water, 80:20, v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
-
Glassware (beakers, flasks)
Procedure:
-
Sample Preparation: Weigh 10 g of dried, finely powdered Momordica charantia fruit.[2]
-
Extraction:
-
Filtration and Centrifugation:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.[2]
-
For finer separation, centrifuge the filtrate at 4000 rpm for 10-15 minutes and collect the supernatant.
-
-
Solvent Evaporation:
-
Concentrate the collected supernatant using a rotary evaporator at a temperature below 50°C to prevent thermal degradation.[2]
-
Continue evaporation until a viscous crude extract is obtained.
-
-
Storage: Store the crude extract at -20°C for long-term preservation.[2]
Protocol 2: Multi-Step Chromatographic Purification of Momordicosides
Objective: To purify this compound from the crude extract using a combination of chromatographic techniques.
Materials and Reagents:
-
Crude momordicoside extract
-
Silica (B1680970) gel (for column chromatography)
-
Macroporous resin (e.g., HZ 806)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), methanol, ethanol, acetonitrile (B52724), water)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Initial Fractionation (Liquid-Liquid Partitioning):
-
Macroporous Resin Column Chromatography (Optional Enrichment Step):
-
Dissolve the polar fraction in an appropriate solvent.
-
Load the solution onto a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the momordicosides with an appropriate concentration of ethanol (e.g., 40% aqueous ethanol).
-
-
Silica Gel Column Chromatography:
-
Sephadex LH-20 Column Chromatography:
-
For further separation of closely related compounds, perform chromatography on a Sephadex LH-20 column.
-
-
Preparative HPLC:
-
The final purification step to achieve high purity (>98%) is preparative HPLC.[3]
-
Use a C18 column with a mobile phase such as acetonitrile and water.[4] The exact gradient should be optimized.
-
Monitor the elution at a suitable wavelength (e.g., 203 nm) to collect the peak corresponding to this compound.[4][5]
-
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Signaling and Biological Activity
Caption: Known biological effect of this compound.
Caption: AMPK signaling pathway activated by other momordicosides.
References
Proposed HPLC-UV Method for the Quantification of Momordicoside X: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, a specific, validated HPLC-UV method for the quantification of Momordicoside X has not been published. The following application note and protocol are proposed based on established methods for analogous cucurbitane-type triterpenoids, such as Momordicoside A, K, and L, isolated from Momordica charantia. This method should be considered a starting point and must be thoroughly optimized and validated for the specific analysis of this compound in your matrix of interest.
Introduction
This compound is a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) found in Momordica charantia (bitter melon), a plant recognized for its diverse medicinal properties. The quantification of individual momordicosides is crucial for the quality control of herbal preparations, standardization of extracts, and pharmacokinetic studies. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound. Due to the lack of a strong chromophore in momordicosides, detection is typically performed at a low UV wavelength.
Experimental Protocols
Sample Preparation: Ultrasound-Assisted Extraction (UAE)
This protocol is designed for the efficient extraction of momordicosides from dried and powdered Momordica charantia fruit.
Apparatus and Reagents:
-
Dried, powdered Momordica charantia fruit
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of powdered plant material into a centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at 25°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
For exhaustive extraction, repeat the process (steps 2-6) on the plant material pellet twice more.
-
Pool the collected supernatants.
-
Filter the pooled extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
HPLC-UV Method Protocol
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (64:36, v/v) is a good starting point based on methods for similar compounds.[1][2] Gradient elution may be required for complex samples.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.[2]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (if available) in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject the calibration standards into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standard.
-
Sample Analysis: Inject the filtered sample extract into the HPLC system under the same conditions.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method Validation (Proposed)
The proposed HPLC-UV method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and expected acceptance criteria, with representative data from closely related momordicosides for reference.
Table 1: Summary of Method Validation Parameters for Momordicoside Analysis
| Parameter | Description | Typical Acceptance Criteria | Representative Data (for related Momordicosides) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9992 (for Momordicoside A)[3] |
| Accuracy | The closeness of test results to the true value, often determined by recovery studies. | Recovery between 80-120% | >90% (for Momordicoside A)[3] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | RSD ≤ 2% | Intra-day and Inter-day RSD < 10% (for Momordicoside A)[3] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 | - |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 | - |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity and resolution from adjacent peaks | - |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: Workflow for this compound Quantification.
Signaling Pathways and Logical Relationships
This application note focuses on the analytical methodology for this compound quantification. As such, diagrams for biological signaling pathways are not directly applicable. The logical relationship of the experimental process is detailed in the workflow diagram above.
References
Application Notes and Protocols for In Vitro Cell-Based Bioassays of Momordicoside X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside X is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from Momordica charantia (bitter melon), a plant with a long history of use in traditional medicine for various ailments, including diabetes, inflammation, and cancer.[1] As a member of the well-studied momordicoside family, this compound is a compound of significant interest for its potential therapeutic applications. These application notes provide a comprehensive guide to in vitro cell-based assays for evaluating the bioactivity of this compound, focusing on its metabolic, anti-inflammatory, and anti-cancer effects. While direct experimental data for this compound is emerging, protocols and data from structurally related momordicosides are included to serve as a robust framework for investigation.
Metabolic Bioactivity: Anti-Diabetic Effects
The most prominent bioactivity reported for this compound is its potential to modulate glucose metabolism. The primary in vitro assays focus on its ability to stimulate insulin (B600854) secretion and activate key metabolic signaling pathways.
Key Assays and Quantitative Data
The principal assay for evaluating the pro-secretory effect of this compound is the insulin secretion assay using pancreatic beta-cell lines, such as MIN6 cells.[2] Additionally, activation of the AMP-activated protein kinase (AMPK) pathway is a key mechanism for many momordicosides, leading to improved glucose uptake in peripheral tissues.[3][4]
Table 1: Quantitative Data for Metabolic Bioactivity of this compound
| Compound | Assay | Cell Line | Concentration / IC50 | Observed Effect | Reference |
| This compound* | Insulin Secretion | MIN6 β-cells | 15.8 µM | Stimulation of insulin secretion | [1] |
*Note: this compound was originally misidentified as Momordicoside U in the referenced study by Ma et al., 2010; this was later corrected.[1]
Signaling Pathway: AMPK Activation
Momordicosides have been shown to activate AMPK, a central regulator of cellular energy homeostasis.[4][5] Activation of AMPK in muscle and adipose cells can stimulate the translocation of the glucose transporter GLUT4 to the cell membrane, enhancing glucose uptake.[3] This activation is often mediated by the upstream kinase CaMKKβ in a calcium-independent manner.[6][7]
Caption: Proposed AMPK signaling pathway for the anti-diabetic effect of this compound.
Experimental Protocols
This protocol is designed to measure the ability of this compound to stimulate insulin secretion from a pancreatic beta-cell line.
Caption: Experimental workflow for the insulin secretion assay.
Materials:
-
MIN6 pancreatic beta-cell line[8]
-
DMEM culture medium with 15% FBS
-
Krebs-Ringer Bicarbonate Buffer (KRBB) containing 10 mM HEPES (pH 7.4) and 0.2% BSA
-
This compound stock solution (in DMSO)
-
Glucose solutions (for 3 mM and 25 mM final concentrations in KRBB)
-
Insulin ELISA kit
-
BCA Protein Assay Kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed MIN6 cells into 24-well plates at an appropriate density and culture for 2-3 days until they reach ~80% confluency.[9]
-
Starvation: Gently wash the cells with KRBB. Pre-incubate the cells in KRBB containing 3 mM glucose for 30 minutes at 37°C to starve them and establish a basal insulin secretion level.[9]
-
Treatment: Remove the starvation buffer. Add fresh KRBB containing:
-
Vehicle control (e.g., 0.1% DMSO) in 3 mM glucose KRBB.
-
Various concentrations of this compound in 3 mM glucose KRBB.
-
Positive control (e.g., 25 mM glucose KRBB).
-
-
Incubation: Incubate the plate for 1 hour at 37°C in a CO₂ incubator.[9]
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -20°C until analysis.
-
Insulin Measurement: Quantify the amount of secreted insulin in the supernatants using a commercial insulin ELISA kit, following the manufacturer’s instructions.
-
Protein Quantification: Wash the remaining cells in the wells with PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer). Determine the total protein concentration in each well using a BCA assay to normalize insulin secretion data.
-
Data Analysis: Express the results as ng of insulin secreted per mg of total cell protein.
This protocol assesses the phosphorylation status of AMPK in a relevant cell line (e.g., L6 myotubes or 3T3-L1 adipocytes) after treatment with this compound.
Materials:
-
L6 myotubes or 3T3-L1 adipocytes
-
This compound stock solution (in DMSO)
-
Positive control (e.g., AICAR)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
ECL detection reagents
Procedure:
-
Cell Culture and Treatment: Culture and differentiate cells (e.g., L6 myotubes) in 6-well plates. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the wells with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
-
Re-probing: Strip the membrane and re-probe with an antibody for total AMPKα to serve as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of AMPK activation is determined by the ratio of phosphorylated AMPK to total AMPK.[5]
Anti-Inflammatory Bioactivity
Cucurbitane-type triterpenoids are known to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[5] This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.[10]
Key Assays and Quantitative Data
A standard in vitro model for inflammation involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) and measuring the subsequent production of nitric oxide using the Griess assay. While specific data for this compound is limited, data for related compounds and extracts provide a benchmark.
Table 2: Quantitative Data for Anti-Inflammatory Bioactivity of Related Compounds
| Compound/Extract | Assay | Cell Line | IC50 / Effective Conc. | Observed Effect | Reference |
| Momordicine I | iNOS Expression | RAW 264.7 | 1-10 µM | Dose-dependent inhibition of LPS-induced iNOS | [11] |
| M. charantia Ethanol Extract | Protein Denaturation | (Acelluar) | 157.4 µg/mL | Inhibition of heat-induced albumin denaturation | [12] |
Signaling Pathway: NF-κB Inhibition
In resting cells, the transcription factor NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Momordicosides are hypothesized to inhibit this pathway, preventing NF-κB activation and subsequent inflammation.[5][13]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol uses the Griess reagent to measure nitrite (B80452), a stable breakdown product of NO, in the supernatant of LPS-stimulated RAW 246.7 macrophages.[12]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM culture medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for adherence.
-
Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulation: Without removing the pre-treatment medium, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution (Part I of Griess Reagent) to each sample, mix, and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Part II) to each well, mix, and incubate for another 5-10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in each sample using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Anti-Cancer Bioactivity
Various momordicosides have demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines.[14][15][16] The mechanisms often involve the modulation of critical signaling pathways that control cell growth, survival, and apoptosis, such as the PI3K/Akt pathway.[5][17]
Key Assays and Quantitative Data
The primary assay to determine anti-cancer activity is the cytotoxicity or cell viability assay (e.g., MTT assay), which is used to calculate the IC50 value (the concentration of a compound that inhibits cell growth by 50%). Direct IC50 data for this compound is not widely available, but data for the related compounds Momordicoside K and Momordicine I are provided for comparison and experimental design.
Table 3: Quantitative Data for Anti-Cancer Bioactivity of Related Momordicosides
| Compound | Cell Line | Cancer Type | IC50 Value (48h) | Reference |
| Momordicine I | Cal27 | Head and Neck Squamous Cell Carcinoma | 7.0 µg/mL | [17] |
| Momordicine I | JHU029 | Head and Neck Squamous Cell Carcinoma | 6.5 µg/mL | [17] |
| Momordicine I | JHU022 | Head and Neck Squamous Cell Carcinoma | 17.0 µg/mL | [17] |
| Momordicoside K | HNC Cells | Head and Neck Cancer | >50 µg/mL for ~40% cell death | [5] |
Note: Data suggests Momordicine I is significantly more cytotoxic than Momordicoside K in these cell lines.[17]
Experimental Protocol: Cytotoxicity (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Materials:
-
Target cancer cell line(s)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (ensure final DMSO concentration is <0.1%).
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and determine the IC50 value using non-linear regression analysis.
Conclusion
These application notes provide a foundational framework for the in vitro investigation of this compound. The protocols for assessing metabolic, anti-inflammatory, and anti-cancer activities are based on established methodologies and data from closely related analogs. The primary signaling pathways, AMPK and NF-κB, represent key targets for mechanistic studies. As research on this compound continues, these protocols can be adapted to further elucidate its specific molecular mechanisms and therapeutic potential. The use of appropriate controls and dose-response studies is critical for generating reliable and reproducible data.
References
- 1. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinkiagri.or.jp [kinkiagri.or.jp]
- 3. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Activation of AMPK by bitter melon triterpenoids involves CaMKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MIN6 is not a pure beta cell line but a mixed cell line with other pancreatic endocrine hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Analysis of Novel Candidate Regulators of Insulin Secretion in the MIN6 Mouse Pancreatic β Cell Line | PLOS One [journals.plos.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Effects of Momordicoside X in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside X, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from Momordica charantia (bitter melon), is a subject of growing interest for its potential therapeutic applications. While research on specific momordicosides is ongoing, the broader class of compounds and extracts from Momordica charantia have demonstrated significant anti-diabetic, anti-inflammatory, and anti-cancer properties in various preclinical studies.[1][2][3] These effects are often attributed to the modulation of key signaling pathways, including the AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB) pathways.[4][5]
This document provides detailed application notes and experimental protocols for investigating the biological effects of this compound in relevant animal models. Due to the limited availability of in vivo data specifically for this compound, the quantitative data and some protocol specifics are adapted from studies on closely related momordicosides and Momordica charantia extracts. These protocols can serve as a robust starting point for designing and conducting in vivo efficacy and mechanism-of-action studies for this compound.
Data Presentation: Efficacy of Related Momordicosides in Animal Models
The following tables summarize quantitative data from in vivo studies on momordicosides and Momordica charantia extracts, which can be used as a reference for designing studies with this compound.
Table 1: Anti-Diabetic Effects of Momordica charantia Extracts and Related Compounds
| Compound/Extract | Animal Model | Dosage | Duration | Key Findings |
| Momordica charantia Saponins (MCS) | Streptozotocin-induced diabetic mice | 200 mg/kg/day (high dose) | 4 weeks | Fasting blood glucose reduced by 34.79%.[3] |
| Momordica charantia Ethanolic Extract | Streptozotocin-induced diabetic rats | 300 mg/kg/day | 21 days | Blood glucose level decreased by 52%.[6] |
| Momordicoside S | High-fat-fed mice | 100 mg/kg | Not specified | Significantly higher glucose clearance compared to control.[7] |
| Momordicoside T | High-fat-fed mice | 10 mg/kg | Not specified | Lowered blood glucose levels in insulin-resistant mice.[7] |
| Momordica charantia Aqueous Extract (MCA) | High-fat diet-fed mice | 1.0 g/kg/day | 7 weeks | Significantly decreased body and visceral tissue weight.[8] |
| Momordica charantia Ethanol Extract (MCE) | High-fat diet-fed mice | 1.0 g/kg/day | 7 weeks | Significantly reduced plasma insulin (B600854) levels.[8] |
Table 2: Anti-Inflammatory and Anti-Cancer Effects of Momordica charantia Extracts and Related Compounds
| Compound/Extract | Animal Model | Dosage | Duration | Key Findings |
| Momordicine-I | Head and Neck Cancer Xenograft (nude mice) | 30 mg/kg/day (IP) | Daily until endpoint | Significant reduction in tumor volume.[9] |
| Momordica charantia Polysaccharides | Isoproterenol-induced myocardial infarction rats | 300 mg/kg | 25 days | Significantly inhibited increases in heart weight and infarction size.[10] |
| Momordica charantia Extract | Lipopolysaccharide (LPS)-induced sepsis (mice) | Diet supplementation | Pre-treatment | Reduction in pro-inflammatory cytokines.[4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Given that momordicosides are often sparingly soluble in water, a suitable vehicle is crucial for achieving a homogenous and stable formulation for in vivo administration.[11]
Protocol 1.1: Co-solvent-Based Formulation for Intraperitoneal (IP) Injection
This protocol is suitable for preparing a solution of this compound for intraperitoneal administration in rodents.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
0.9% Sterile Saline
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Solubilization: In a sterile vial, dissolve this compound in a minimal amount of DMSO.
-
Co-solvent Addition: Add PEG 400 to the DMSO solution and vortex thoroughly. A common starting ratio is 1:1 (DMSO:PEG 400).
-
Dilution with Saline: Slowly add 0.9% sterile saline to the desired final volume while continuously vortexing. It is critical to add the aqueous phase slowly to prevent precipitation.[11] The final concentration of DMSO should typically be kept below 5% to minimize toxicity.[12]
-
Final Formulation Check: Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be employed.
-
Storage: Prepare the dosing solution fresh on the day of administration. If short-term storage is necessary, store it protected from light at 2-8°C. Before administration, bring the solution to room temperature and vortex again to ensure homogeneity.[12]
Protocol 1.2: Oral Suspension Preparation
This protocol details the preparation of a suspension of this compound for oral gavage.
Materials:
-
This compound (micronized, if possible)
-
0.5% (w/v) Carboxymethyl Cellulose (CMC) in deionized water
-
0.1% (v/v) Tween® 80
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
Procedure:
-
Vehicle Preparation: Prepare the 0.5% CMC solution by slowly adding CMC to deionized water while stirring. Gentle heating may aid dissolution. Allow the solution to cool to room temperature.
-
Wetting Agent: Add 0.1% Tween® 80 to the CMC solution and mix thoroughly.[11]
-
Particle Wetting: Weigh the required amount of micronized this compound. In a mortar, add a small amount of the vehicle to the powder to form a smooth paste. This step is crucial for proper particle wetting.[11]
-
Suspension Formation: Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing until a uniform suspension is achieved.
-
Storage and Use: Store the suspension at 4°C. Shake well before each use to ensure a uniform dose is administered.
Animal Models for Efficacy Studies
Protocol 2.1: Streptozotocin (STZ)-Induced Type 1 Diabetes Model in Rats
This model is used to evaluate the hypoglycemic effects of this compound.
Animal Species: Male Wistar or Sprague-Dawley rats (150-200g).
Procedure:
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in 0.1 M cold citrate (B86180) buffer (pH 4.5).
-
Administer a single intraperitoneal (IP) injection of STZ at a dose of 55-70 mg/kg body weight.[2][6]
-
Provide the animals with a 5% glucose solution for the next 24 hours to prevent initial drug-induced hypoglycemia.[2]
-
-
Confirmation of Diabetes:
-
Treatment Administration:
-
Randomly divide the diabetic rats into groups: vehicle control, this compound (different doses), and a positive control (e.g., glibenclamide, 600 µg/kg).[2]
-
Administer the prepared this compound formulation or vehicle daily via oral gavage or IP injection for the duration of the study (e.g., 21-30 days).[2][6]
-
-
Parameters to be Measured:
-
Fasting blood glucose levels (weekly).
-
Body weight (weekly).
-
Oral glucose tolerance test (OGTT) at the end of the study.
-
Serum insulin levels, HbA1c, and lipid profiles (triglycerides, total cholesterol) at sacrifice.
-
Histopathology of the pancreas.
-
Protocol 2.2: High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance Model in Mice
This model is suitable for studying the effects of this compound on obesity, insulin resistance, and related metabolic disorders.
Animal Species: Male C57BL/6 or ICR mice (5-6 weeks old).[1][14]
Procedure:
-
Induction of Obesity and Insulin Resistance:
-
Treatment Administration:
-
After the induction period, divide the HFD-fed mice into treatment groups: vehicle control, this compound (different doses), and a positive control (e.g., rosiglitazone).
-
Administer the prepared this compound formulation or vehicle daily via oral gavage for a specified period (e.g., 4-7 weeks).[1][14]
-
-
Parameters to be Measured:
-
Body weight and food intake (weekly).
-
Fasting blood glucose and insulin levels.
-
Glucose tolerance test (GTT) and insulin tolerance test (ITT).
-
Serum lipid profiles.
-
Weight of visceral adipose tissue (e.g., epididymal fat) at sacrifice.
-
Analysis of relevant tissues (liver, adipose tissue, muscle) for markers of insulin signaling (e.g., p-Akt) and inflammation.
-
Protocol 2.3: Cancer Xenograft Model in Nude Mice
This model is used to assess the anti-tumor efficacy of this compound.
Animal Species: Athymic nude mice (nu/nu), 4-6 weeks old.
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., head and neck cancer cell line JHU029) during the logarithmic growth phase.[9]
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1.5 x 10^6 cells in 100 µL) into the flank of each mouse.[9]
-
-
Treatment Administration:
-
Monitor the mice for tumor formation. When tumors become palpable (e.g., 80-100 mm³), randomize the mice into treatment groups.[9]
-
Administer the prepared this compound formulation or vehicle daily via IP injection or oral gavage.
-
-
Parameters to be Measured:
-
Tumor volume, calculated using the formula: (Length x Width²) / 2. Measurements should be taken 2-3 times per week with calipers.
-
Body weight of the mice (as an indicator of toxicity).
-
At the end of the study, excise the tumors, weigh them, and process for further analysis (e.g., Western blot, immunohistochemistry).
-
In Vivo Mechanism of Action Studies
Protocol 3.1: Western Blot for AMPK Activation
This protocol is to determine if this compound activates the AMPK pathway in tissues from treated animals.
Procedure:
-
Tissue Lysate Preparation:
-
Euthanize the animals at the end of the treatment period and harvest relevant tissues (e.g., liver, skeletal muscle, adipose tissue).
-
Homogenize the tissues in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-AMPK to total AMPK. An increased ratio in the this compound-treated group compared to the control indicates AMPK activation.[5]
Protocol 3.2: NF-κB Activity Assay
This protocol can be adapted to measure NF-κB activity in tissue extracts.
Procedure:
-
Nuclear Protein Extraction:
-
Harvest tissues from treated and control animals.
-
Extract nuclear proteins using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
-
NF-κB DNA Binding Assay:
-
Quantify the extracted nuclear proteins.
-
Use an ELISA-based NF-κB p65 DNA binding assay kit.[15]
-
Add equal amounts of nuclear extracts to wells pre-coated with an oligonucleotide containing the NF-κB consensus site.
-
Incubate with a primary antibody specific for the p65 subunit of NF-κB.
-
Add a secondary HRP-conjugated antibody and a colorimetric substrate.
-
Measure the absorbance using a microplate reader. A decrease in absorbance in the this compound-treated group indicates inhibition of NF-κB activation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for in vivo efficacy studies.
References
- 1. The effects of Momordica charantia on obesity and lipid profiles of mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antidiabetic Potential of Plant Extracts of Momordica Charantia in Streptozotocin (STZ) - Induced Diabetic Rats | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 7. Frontiers | Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations [frontiersin.org]
- 8. The effects of Momordica charantia on obesity and lipid profiles of mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Antidiabetic Activity of Momordica charantia Extracts Through Incretin Pathway in Streptozotocin-Nicotinamide Induced Diabetic Rat Depends on Dose Differences - AJMB: Volume 17, Issue 1, Year 2025 - AJMB [ajmb.org]
- 14. Effects of Momordica charantia on insulin resistance and visceral obesity in mice on high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cellular Analysis of Momordicoside X
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the biological activities of Momordicoside X, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from Momordica charantia (bitter melon). While specific experimental data for this compound is limited, the protocols outlined below are based on established methodologies for closely related compounds, such as Momordicoside K and Momordicine I, which are expected to share similar biological activities. The primary activities of these related compounds are centered on metabolic regulation, anti-inflammatory effects, and anticancer properties, often mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
Data Presentation
The following tables summarize quantitative data for structurally related momordicosides to serve as a reference for experimental design and data interpretation when testing this compound.
Table 1: Cytotoxicity of Momordicine I in Human Head and Neck Cancer (HNC) Cell Lines
| Cell Line | IC50 (µg/mL) after 48h |
| Cal27 | 7.0[1] |
| JHU029 | 6.5[1] |
| JHU022 | 17.0[1] |
Table 2: Effect of Momordicine I on Cardiomyocyte Viability
| Concentration (µg/mL) | Cell Viability (% of Control) |
| 1.625 - 12.5 | No significant difference[1] |
| 25.0 | Significant decrease[1] |
Table 3: Anti-inflammatory Effects of Cucurbitane-type Triterpenoids
| Compound | Assay | Cell Line | IC50 (µM) |
| Kuguaovins A–G (1–7) | Anti-NO Production | Not Specified | 15–35[2] |
| Known Cucurbitanes (9–12) | Anti-NO Production | Not Specified | 15–35[2] |
Key Signaling Pathways
Momordicosides primarily exert their effects by modulating key cellular signaling pathways involved in metabolism, inflammation, and cell survival.
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a crucial sensor of cellular energy status. Activation of AMPK by momordicosides can lead to:
This pathway is a primary target for investigating the potential anti-diabetic effects of this compound.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulating Momordicoside X for In Vivo Studies
Introduction
Momordicoside X is a cucurbitane-type triterpenoid (B12794562) glycoside found in the bitter melon plant, Momordica charantia.[1][2] Compounds from this class have garnered significant scientific interest for their potential therapeutic properties, including anti-diabetic, anti-inflammatory, and anti-cancer activities.[3][4][5] A primary challenge in the preclinical evaluation of this compound and related saponins (B1172615) is their poor aqueous solubility, which can severely limit oral bioavailability and hinder the acquisition of reliable and reproducible in vivo data.[6][7]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to formulating this compound for preclinical in vivo studies. The protocols outlined below are based on established methods for enhancing the solubility and deliverability of poorly water-soluble natural products, ensuring a higher likelihood of successful animal studies.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a compound is the first step in developing a suitable formulation. While specific quantitative data for this compound is limited in public literature, the properties of related cucurbitane triterpenoids provide a strong basis for formulation design.[1][7]
| Property | Description / Value | Significance for Formulation |
| Compound Class | Cucurbitane-type Triterpenoid Glycoside (Saponin)[1] | Saponins are often amphipathic but can have very low water solubility depending on the aglycone structure. |
| Natural Source | Momordica charantia (Bitter Melon)[2][8] | Extracts may contain multiple related compounds; use of a purified and characterized compound is critical. |
| Aqueous Solubility | Poor / Insoluble[9][10] | The primary challenge to overcome. Direct administration in aqueous vehicles is not feasible. |
| Organic Solvents | Soluble in Dimethyl Sulfoxide (B87167) (DMSO), Methanol, Ethanol.[6][9] | DMSO is a common starting point for creating high-concentration stock solutions.[6] |
| Lipophilicity | High (inferred from triterpenoid structure) | Suggests that lipid-based formulations or co-solvent systems may be effective.[11][12] |
Formulation Strategy Selection
The choice of formulation depends on the intended route of administration, the required dose, and the physicochemical properties of the compound. For poorly soluble compounds like this compound, strategies focus on either creating a stable suspension or increasing solubility.[13][14]
Caption: Decision Workflow for Formulation Strategy.
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension for Oral Gavage
This protocol is suitable for administering this compound orally when achieving full solubilization is not required. The goal is to create a homogenous, stable suspension to ensure consistent dosing. Carboxymethyl cellulose (B213188) (CMC) is a widely used, safe suspending agent.[15][16]
Materials & Equipment:
-
This compound (purified powder)
-
Sodium Carboxymethyl Cellulose (CMC-Na, low viscosity)
-
Purified water (sterile or Milli-Q)
-
Analytical balance
-
Mortar and pestle
-
Magnetic stirrer and stir bars
-
Glass beaker and graduated cylinder
Procedure:
-
Prepare the Vehicle (0.5% w/v CMC-Na):
-
Measure 90 mL of purified water into a beaker with a magnetic stir bar.
-
Heat the water to 40-50°C while stirring. This can aid in the dissolution of CMC.[17]
-
Weigh 0.5 g of CMC-Na.
-
Slowly sprinkle the CMC-Na powder into the vortex of the stirring water to prevent clumping.[18][19]
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take 1-2 hours.
-
Allow the solution to cool to room temperature, then transfer it to a 100 mL graduated cylinder and add water to reach the final volume of 100 mL.
-
-
Prepare the Suspension:
-
Calculate the required amount of this compound and vehicle based on the target dose concentration (e.g., 10 mg/mL) and final volume.
-
Weigh the precise amount of this compound powder. For better dispersion, gently grind the powder in a mortar and pestle to reduce particle size.
-
Transfer the powder to a suitable glass vial.
-
Add a small amount of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while mixing thoroughly (e.g., vortexing) until the desired final volume is reached.
-
-
Quality Control & Storage:
-
Visually inspect the suspension for homogeneity. It should appear uniform with no large aggregates.
-
Prepare the suspension fresh on the day of dosing.[20] If short-term storage is needed, store at 2-8°C.
-
Crucially, vortex the suspension vigorously immediately before each animal is dosed to ensure uniform particle distribution.
-
Protocol 2: Development of a Solubilized Formulation (Co-solvent/Surfactant System)
This protocol is designed to fully dissolve this compound and is suitable for oral gavage, intraperitoneal (IP), or intravenous (IV) injection. The strategy uses a combination of a primary organic solvent, a co-solvent, and a surfactant to maintain solubility in an aqueous system.[10][21] For parenteral routes, the final formulation must be sterile-filtered.
Materials & Equipment:
-
This compound (purified powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile vials, vortex mixer, sonicator
-
Sterile syringe filters (0.22 µm) for parenteral administration
Procedure:
-
Initial Solubility Screening (Optional but Recommended):
-
Preparation of the Formulation (Example for a 10 mL final volume):
-
Step A (Stock Solution): Weigh the required amount of this compound (e.g., 50 mg for a 5 mg/mL final concentration). Dissolve it completely in 1 mL (10% of final volume) of DMSO in a sterile vial. Gentle warming or sonication can be used to aid dissolution.[6]
-
Step B (Vehicle Preparation): In a separate sterile tube, combine 4 mL of PEG 400 (40%) and 0.5 mL of Tween 80 (5%). Mix thoroughly.
-
Step C (Combining): Slowly add the DMSO stock solution (from Step A) to the PEG 400/Tween 80 mixture (from Step B) while continuously vortexing. It is critical to add the stock solution to the vehicle, not the other way around, to prevent precipitation.
-
Step D (Final Dilution): Slowly add 4.5 mL of sterile saline or PBS to the mixture while vortexing to reach the final volume of 10 mL. The slow addition of the aqueous phase is crucial to maintain solubility.[10]
-
-
Quality Control & Storage:
-
Inspect the final solution. It should be clear and free of any visible precipitate.
-
For parenteral use, draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.
-
Prepare this formulation fresh daily. Store at 2-8°C if necessary and bring to room temperature before use.[20]
-
| Formulation Component | Example Ratio (% of Final Volume) | Purpose | Key Considerations |
| DMSO | 5 - 10% | Primary solvent to dissolve the compound.[6] | Keep concentration low (<10%) to minimize potential toxicity in animals.[20][24] |
| PEG 400 | 30 - 40% | Co-solvent; improves miscibility with water.[21][25] | Can cause motor deficits at high doses; vehicle controls are essential.[24] |
| Tween 80 | 1 - 5% | Surfactant; stabilizes the formulation and prevents precipitation.[11] | A commonly used and generally safe surfactant in preclinical studies. |
| Saline or PBS | 45 - 64% | Aqueous vehicle for final dilution to achieve isotonicity. | Must be added slowly to the organic phase to prevent the compound from crashing out.[10] |
In Vivo Study Design & Administration
A well-designed study includes not only the test article group but also a crucial control group that receives only the formulation vehicle. This accounts for any biological effects caused by the excipients themselves.[24]
References
- 1. benchchem.com [benchchem.com]
- 2. phcogj.com [phcogj.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Momordica charantia in the Treatment of Diabetes Mellitus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of processing methods on the proximate composition and momordicosides K and L content of bitter melon vegetable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Momordicin I - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. future4200.com [future4200.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Stabilizing Oral Suspensions with Carboxymethyl Cellulose - HPMC factory | Hydroxypropyl Methyl Cellulose Ether manufacturers [qianhaochem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Best Practices for Handling and Mixing CMC - Cangzhou Bohai New District Anxin Chemistry Co.,Ltd [sellcellulose.com]
- 19. News - Precautions for the preparation of sodium carboxymethyl cellulose [kimachemical.com]
- 20. benchchem.com [benchchem.com]
- 21. hrcak.srce.hr [hrcak.srce.hr]
- 22. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 25. japer.in [japer.in]
Application Notes and Protocols for Assessing the Anti-Diabetic Effects of Momordicoside X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside X, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from Momordica charantia (bitter melon), is a promising natural compound for the development of novel anti-diabetic therapeutics. This document provides detailed protocols for in vitro and in vivo assays to assess the anti-diabetic properties of this compound, enabling researchers to evaluate its efficacy and elucidate its mechanism of action. The protocols outlined herein cover key aspects of glucose metabolism, including insulin (B600854) secretion, glucose uptake, and carbohydrate digestion.
Quantitative Data Summary
The following tables summarize the available quantitative data for the bioactivity of this compound and related compounds from Momordica charantia. This information is crucial for dose-selection and for contextualizing experimental outcomes.
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound/Extract | Assay | Cell Line/Model | Concentration/IC₅₀ | Effect | Reference |
| This compound | Insulin Secretion | MIN6 β-cells | 15.8 µM | Active | [1] |
| Momordicoside S | GLUT4 Translocation | L6 Myotubes, 3T3-L1 Adipocytes | 0.1 nM - 100 nM | Enhanced GLUT4 translocation | [1] |
| Momordicoside T | GLUT4 Translocation | L6 Myotubes, 3T3-L1 Adipocytes | 0.1 nM - 100 nM | Enhanced GLUT4 translocation | [1] |
| M. charantia Methanolic Extract | α-Glucosidase Inhibition | Enzyme Assay | - | 72.30 ± 1.17% inhibition | [2] |
| M. charantia Ethyl Acetate Extract | α-Glucosidase Inhibition | Enzyme Assay | - | 68.46 ± 1.19% inhibition | [2] |
| Acarbose (Positive Control) | α-Glucosidase Inhibition | Enzyme Assay | - | 79.91 ± 0.77% inhibition | [2] |
Table 2: In Vivo Efficacy of Momordica charantia Extracts and Related Compounds
| Compound/Extract | Animal Model | Dosage | Effect | Reference |
| Momordicoside S | Insulin-resistant high-fat-fed mice | 100 mg/kg | Higher glucose clearance than AICAR | [1] |
| Momordicoside T | Insulin-resistant high-fat-fed mice | 10 mg/kg | Lowered blood glucose levels | [1] |
| M. charantia Acetone Extract | Alloxan-induced diabetic rats | - | Lowered blood glucose from 13% to 50% | [3] |
| M. charantia Methanolic Extract | Normal and diabetic rats | - | Dose-dependent lowering of blood glucose | [3] |
Experimental Protocols
In Vitro Assays
1. Insulin Secretion Assay in MIN6 Pancreatic β-Cells
This protocol details the procedure to evaluate the effect of this compound on glucose-stimulated insulin secretion (GSIS) in a pancreatic β-cell line.
-
Materials:
-
MIN6 cell line
-
DMEM with 25 mM glucose, 15% FBS, 100 µg/ml penicillin-streptomycin, 55 µM β-mercaptoethanol
-
Krebs-Ringer Bicarbonate Buffer (KRBB) containing: 114 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 20 mM HEPES, 2.5 mM CaCl₂, 25.5 mM NaHCO₃, and 0.2% BSA.
-
Low glucose KRBB (containing 2.8 mM glucose)
-
High glucose KRBB (containing 20 mM glucose)
-
This compound stock solution (in DMSO)
-
Repaglinide (positive control)
-
Diazoxide (negative control)
-
Insulin ELISA kit
-
-
Procedure:
-
Cell Culture: Culture MIN6 cells in complete DMEM in a humidified atmosphere with 5% CO₂ at 37°C.
-
Seeding: Seed 2 x 10⁴ cells/well in a 384-well plate and culture for 48 hours.
-
Starvation: Wash cells with KRBB and then incubate in 80 µL of low glucose KRBB for 1 hour at 37°C.
-
Treatment: Replace the starvation buffer with fresh low glucose KRBB or high glucose KRBB containing various concentrations of this compound (e.g., 1-50 µM), positive control, or negative control.
-
Incubation: Incubate for 1 hour at 37°C.
-
Supernatant Collection: Collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
2. Glucose Uptake Assay in L6 Myotubes
This protocol describes how to measure the effect of this compound on glucose uptake in a skeletal muscle cell line.
-
Materials:
-
L6 myoblasts
-
α-MEM with 10% FBS and 1% penicillin-streptomycin
-
Horse serum
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
This compound stock solution (in DMSO)
-
Insulin (positive control)
-
Scintillation counter
-
-
Procedure:
-
Differentiation: Differentiate L6 myoblasts into myotubes by switching to α-MEM with 2% horse serum for 5-7 days.
-
Serum Starvation: Starve the differentiated myotubes in serum-free α-MEM for 4 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1-100 nM) or insulin for 30 minutes in KRH buffer.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.
-
Washing: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with 0.1 M NaOH.
-
Quantification: Measure the radioactivity of the cell lysates using a scintillation counter. Normalize the counts to the total protein content of each well.
-
3. α-Glucosidase Inhibition Assay
This protocol is for assessing the inhibitory effect of this compound on α-glucosidase, an enzyme involved in carbohydrate digestion.
-
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound stock solution (in DMSO)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
-
-
Procedure:
-
Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of this compound solution at various concentrations, and 20 µL of α-glucosidase solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.
-
In Vivo Assay
1. Assessment in a Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol outlines the induction of diabetes in rats and the subsequent evaluation of the anti-diabetic effect of this compound.
-
Materials:
-
Male Wistar rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
This compound
-
Glibenclamide (positive control)
-
Glucometer
-
Blood collection supplies
-
-
Procedure:
-
Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of STZ (60 mg/kg body weight) dissolved in citrate buffer.
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic.
-
Animal Grouping: Divide the diabetic rats into groups: diabetic control, this compound treated (various doses), and positive control (glibenclamide). Include a non-diabetic control group.
-
Treatment: Administer this compound or glibenclamide orally daily for a specified period (e.g., 28 days).
-
Monitoring: Monitor body weight and fasting blood glucose levels at regular intervals.
-
Biochemical Analysis: At the end of the treatment period, collect blood samples for the analysis of serum insulin, lipid profile, and other relevant biomarkers.
-
Histopathology: Euthanize the animals and collect the pancreas for histopathological examination of the islets of Langerhans.
-
Signaling Pathways and Experimental Workflows
The anti-diabetic effects of momordicosides are often mediated through the activation of key metabolic signaling pathways.
References
- 1. Frontiers | Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations [frontiersin.org]
- 2. In vitro and in vivo study of inhibitory potentials of α-glucosidase and acetylcholinesterase and biochemical profiling of M. charantia in alloxan-induced diabetic rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactives of Momordica charantia as Potential Anti-Diabetic/Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Isolation of Momordicoside X
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale isolation and purification of momordicosides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction method. | - Employ advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. - Optimize extraction parameters such as solvent-to-solid ratio, temperature, and time. |
| Improper solvent selection. | - Use polar solvents like ethanol (B145695) or methanol (B129727), as momordicosides are glycosides. An 80% ethanol solution is often a good starting point. | |
| Poor quality of raw plant material. | - Ensure the use of high-quality, properly dried, and powdered Momordica charantia fruits. The concentration of momordicosides can vary with the plant's age and growing conditions. | |
| Poor Separation During Column Chromatography | Co-elution of structurally similar momordicosides. | - Utilize a multi-step chromatographic approach. Start with macroporous resin for initial enrichment, followed by silica (B1680970) gel chromatography for finer separation. - Optimize the mobile phase gradient. A gradient of chloroform-methanol is commonly used for silica gel chromatography of momordicosides. |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column. | |
| Presence of Impurities in Final Product | Incomplete separation of closely related compounds. | - Employ preparative High-Performance Liquid Chromatography (Prep-HPLC) as a final polishing step. - Consider using a different stationary phase for HPLC (e.g., a phenyl-hexyl column if a C18 column was used initially) to achieve orthogonal separation. |
| Presence of non-momordicoside impurities. | - Use a Solid-Phase Extraction (SPE) step to remove interfering compounds before HPLC. | |
| Degradation of Momordicoside X | Hydrolysis of glycosidic bonds due to acidic conditions. | - Avoid strongly acidic conditions during extraction and purification. Maintain a neutral or slightly basic pH if possible. |
| Thermal degradation. | - Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 50°C. | |
| Inaccurate Quantification | Lack of a specific analytical standard for this compound. | - If a pure standard for this compound is unavailable, quantification can be challenging. Consider using a closely related, commercially available momordicoside standard for relative quantification and clearly report the standard used. - For accurate quantification, isolation and characterization of a small amount of pure this compound to be used as a standard is necessary. |
| Poor chromatographic peak shape. | - Optimize HPLC conditions, including mobile phase composition, flow rate, and column temperature. Ensure the sample is fully dissolved in the mobile phase before injection. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the initial extraction of this compound from Momordica charantia?
A1: Based on the polarity of other momordicosides, polar solvents such as ethanol and methanol are recommended. An 80% aqueous ethanol solution is a common and effective choice for the initial extraction of saponins (B1172615) from bitter melon.
Q2: How can I enrich the crude extract for this compound before fine purification?
A2: Macroporous resin chromatography is an effective technique for the initial enrichment of total saponins from the crude extract. This step helps to remove a significant amount of pigments, sugars, and other polar impurities, which can interfere with subsequent purification steps.
Q3: What type of chromatography is most suitable for the final purification of this compound?
A3: For achieving high purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the recommended final step. A reversed-phase C18 column is commonly used for the separation of momordicosides.
Q4: How can I monitor the presence and purity of this compound throughout the isolation process?
A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for monitoring the fractions during purification. Since momordicosides often lack a strong chromophore, detection is typically performed at a low wavelength, such as 203 nm or 208 nm. For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.
Q5: What are the recommended storage conditions for purified this compound?
A5: To prevent degradation, purified this compound should be stored as a solid in a cool, dry, and dark place. For long-term storage, keeping it at -20°C or below is advisable. If in solution, store at low temperatures and use quickly, as momordicosides can be unstable in certain solvents over time.
Data Presentation
The following tables summarize quantitative data for the isolation of related momordicosides, which can be used as a reference for optimizing the isolation of this compound.
Table 1: Comparison of Extraction Methods for Momordicosides from Momordica charantia
| Extraction Method | Solvent | Temperature (°C) | Time | Reported Yield/Efficiency |
| Soxhlet Extraction | 70% Ethanol | 40-50 | 3 hours | Higher yield compared to maceration. |
| Hot Reflux | 50% Ethanol | 50 | 6 hours | Effective for exhaustive extraction. |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol | 46 | 120 minutes | Offers reduced extraction time compared to conventional methods. |
| Microwave-Assisted Extraction (MAE) | Methanol | 80 | 5 minutes | Significantly shorter extraction time. |
Table 2: Representative HPLC Parameters for Momordicoside Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 (4.6 mm x 250 mm, 5 µm) | Kromasil C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Methanol:50 mM KH2PO4 (25:20:60) | Acetonitrile:Water (64:36) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection Wavelength | 208 nm | 203 nm |
| Column Temperature | Ambient | 25°C |
Experimental Protocols
Protocol 1: Large-Scale Extraction of Momordicosides
This protocol outlines a general procedure for the large-scale extraction of total momordicosides from Momordica charantia.
-
Plant Material Preparation:
-
Wash fresh fruits of Momordica charantia, slice them, and dry in a hot air oven at a temperature below 60°C.
-
Grind the dried material into a coarse powder.
-
-
Extraction:
-
Macerate the powdered plant material in 80% ethanol at room temperature for 24-48 hours with occasional stirring. The solvent-to-solid ratio should be around 10:1 (v/w).
-
Alternatively, for a more efficient extraction, use an ultrasonic bath for 2 hours at a controlled temperature of 45-50°C.
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter medium to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Protocol 2: Purification of Momordicosides
This protocol describes a multi-step purification process for isolating individual momordicosides from the crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Momordicosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Macroporous Resin Chromatography:
-
Dissolve the n-butanol fraction in water and load it onto a pre-treated macroporous resin column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the momordicosides with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%, 95%).
-
Monitor the fractions by HPLC and pool the fractions containing the target compounds.
-
-
Silica Gel Column Chromatography:
-
Concentrate the enriched fraction from the macroporous resin step and subject it to silica gel column chromatography.
-
Elute the column with a gradient of chloroform (B151607) and methanol.
-
Collect fractions and monitor by TLC or HPLC. Pool the fractions containing this compound.
-
-
Preparative HPLC:
-
Further purify the pooled fractions using preparative HPLC with a C18 column to obtain high-purity this compound.
-
The mobile phase will need to be optimized but a gradient of acetonitrile and water is a common starting point.
-
Visualizations
Caption: General workflow for the large-scale isolation of this compound.
Caption: Troubleshooting logic for addressing low purity in the final product.
Technical Support Center: Optimizing Momordicoside X Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Momordicoside X from Momordica charantia (bitter melon).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound extraction?
A1: Several factors significantly impact the extraction yield of momordicosides, including this compound.[1] The most critical parameters to control are the extraction method, the type and concentration of the solvent, the extraction temperature, the duration of the extraction, and the solid-to-solvent ratio.[1] The interplay between these factors is also crucial for optimizing the yield.[1]
Q2: Which extraction method is generally the most effective for obtaining this compound?
A2: Modern extraction techniques are typically more efficient than traditional methods. Advanced methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Ultrahigh-Pressure Extraction (UHPE) have demonstrated the potential for higher yields in shorter timeframes compared to conventional heat reflux or Soxhlet extraction.[1] For instance, UAE has been reported to be 2.74 times more efficient than the Soxhlet method for extracting charantin, a related glycoside.[1] UHPE is also noted for its high efficiency and rapid processing times.[1][2] For applications demanding high purity and minimal solvent residue, Supercritical Fluid Extraction with CO2 (SFE-CO2) is an excellent, albeit more complex, option.[3]
Q3: What is the recommended solvent for extracting this compound?
A3: Aqueous organic solvents, particularly ethanol (B145695) and methanol (B129727), are highly effective for extracting momordicosides.[1][4] The addition of water to the organic solvent can enhance the swelling of the plant material, which increases the contact surface area and improves extraction efficiency.[1] Studies indicate that ethanol concentrations between 50% and 80% are often optimal.[1][5] For example, an 80% methanol-water mixture was found to be optimal for charantin extraction in one study.[1][6] Methanol may sometimes offer higher extraction efficiency but is more toxic than ethanol.
Q4: How do temperature and time affect the extraction process?
A4: Both temperature and time are critical parameters that need to be carefully optimized. Generally, increasing the extraction temperature enhances the solubility and diffusion rate of the target compounds, which can lead to a higher yield.[1] However, excessively high temperatures can cause the degradation of thermolabile compounds like this compound. Similarly, a longer extraction time may not always be better, as it can lead to the co-extraction of undesirable compounds. For advanced methods like UHPE, optimal times can be as short as 7 minutes.[2]
Q5: What part of the Momordica charantia plant has the highest concentration of this compound?
A5: Momordicosides are primarily found in the fruits of Momordica charantia.[7][8] It is crucial to use fresh, high-quality bitter gourds without any signs of decay or damage for extraction. Different varieties of bitter melon may contain varying levels of momordicosides, so the choice of variety can also influence the final yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Suboptimal Solvent: The polarity of the solvent may not be ideal for this compound. 2. Inefficient Method: The chosen extraction method (e.g., maceration) may not be effective enough. 3. Incorrect Parameters: Temperature, time, or solid-to-solvent ratio may not be optimized. 4. Poor Quality Plant Material: The bitter melon used may have a low native concentration of this compound. | 1. Solvent Optimization: Experiment with different concentrations of aqueous ethanol or methanol (e.g., 50%, 70%, 80%).[1][5] 2. Method Enhancement: Consider using advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for improved efficiency.[1][3] 3. Parameter Optimization: Systematically vary the temperature, time, and solid-to-solvent ratio to find the optimal conditions. Response Surface Methodology (RSM) can be a useful tool for this.[2][6] 4. Material Selection: Ensure the use of fresh, properly matured Momordica charantia fruits from a reliable source. |
| Inconsistent Results | 1. Variability in Plant Material: The phytochemical profile of Momordica charantia can vary with climate, soil conditions, and maturity.[1] 2. Lack of Parameter Control: Minor fluctuations in experimental conditions can lead to significant variations in yield. | 1. Standardize Plant Material: Use plant material from the same batch and at a consistent stage of maturity for all experiments. 2. Maintain Strict Control: Carefully control and monitor all extraction parameters, including temperature, time, and solvent concentration, for each experimental run.[1] |
| Extract Contamination | 1. Co-extraction of Impurities: The solvent and extraction conditions may be non-selective, leading to the extraction of other compounds like chlorophyll (B73375) and sugars.[5] 2. Inadequate Pre-treatment: Failure to properly clean the raw material can introduce contaminants. | 1. Purification Steps: Incorporate post-extraction purification steps such as filtration, chromatography (e.g., macroporous resin or solid-phase extraction), or crystallization.[9] Washing the crude extract with a non-polar solvent like hexane (B92381) can help remove chlorophyll and other non-polar impurities.[5] 2. Thorough Cleaning: Ensure the bitter melon is thoroughly washed to remove dirt, debris, and any potential pesticides before extraction. |
| Thermal Degradation of this compound | 1. Excessive Heat: High temperatures used during extraction or solvent evaporation can degrade the target compound. | 1. Temperature Control: Use the lowest effective temperature for extraction. For solvent removal, use a rotary evaporator at a temperature below 50°C.[10] 2. Consider Non-thermal Methods: Employ extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction at a controlled temperature or ultrahigh-pressure extraction.[2][3] |
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies on the extraction of momordicosides and related compounds from Momordica charantia. Note that direct comparisons can be challenging due to variations in plant material, specific compounds analyzed, and analytical methods used across different studies.
| Extraction Method | Key Parameters | Solvent System | Yield | Source |
| Hot Reflux Extraction | Temperature: 150°C; Time: 6 hours; Solid-to-Solvent Ratio: 1:10 g/mL | 50% Ethanol | 10.23 mg/50 g dried material (steroidal glycoside) | [5][10] |
| Ultrasound-Assisted Extraction (UAE) | Temperature: 46°C; Time: 120 min; Solid-to-Solvent Ratio: 1:26 w/v | 80% Methanol in Water | 3.18 mg/g (charantin) | [3][6][10] |
| Microwave-Assisted Extraction (MAE) | Temperature: 80°C; Time: 5 min; Power: 600 W | Methanol | Significantly higher total triterpenoid (B12794562) content than UAE | [3] |
| Ultrahigh-Pressure Extraction (UHPE) | Pressure: 423.1 MPa; Time: 7.0 min; Solvent-to-Sample Ratio: 45.3:1 mL/g | 70% Ethanol | 3.270 g Rg1 equivalents /100 g dry weight (total momordicosides) | [2] |
| Supercritical Fluid Extraction (SFE-CO2) | Pressure: 25.5 MPa; Temperature: 42.5°C; Modifier: 180 mL Ethanol | Carbon Dioxide with Ethanol | Optimized for total momordicosides (specific yield not provided) | [3] |
| Soxhlet Extraction | Time: 120 min | 80% Methanol in Water | 1.17 ± 0.13 mg/g (charantin) | [6] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is adapted from a method optimized for charantin extraction.[6]
-
Sample Preparation:
-
Clean fresh, unripe Momordica charantia fruits and cut them into small pieces.
-
Dry the pieces in an oven at 45°C.
-
Pulverize the dried sample into a fine powder using a grinder.[6]
-
-
Extraction Procedure:
-
Weigh 10 g of the dried powder and place it in a stoppered conical flask.
-
Add 260 mL of 80% methanol in water (a solid-to-solvent ratio of 1:26 w/v).[10]
-
Place the flask in an ultrasonic bath and sonicate for 120 minutes at a controlled temperature of 46°C.[10]
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentrate the collected filtrate using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.[10]
-
Ultrahigh-Pressure Extraction (UHPE) Protocol
This protocol is based on the optimized conditions for the extraction of total momordicosides.[2]
-
Sample Preparation:
-
Use fresh Momordica charantia fruits.
-
Finely chop the fruits to increase the surface area for extraction.
-
-
Extraction Procedure:
-
Mix the chopped plant material with a 70% (v/v) ethanol-water solution at a solvent-to-sample ratio of 45.3:1 (mL/g).[1]
-
Transfer the mixture to a suitable container for the UHPE system.
-
Pressurize the vessel to 423.1 MPa and maintain this pressure for 7.0 minutes.[1][2]
-
Decompress the vessel and remove the sample.
-
Filter the extract to separate the solid residue from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator, followed by lyophilization to obtain a dry powder extract.[11]
-
Post-Extraction Purification (Solid-Phase Extraction)
This protocol is a general method for purifying the crude extract to isolate this compound and other triterpenoids.[12]
-
SPE Column Preparation: Use a pre-activated C18 Solid-Phase Extraction (SPE) column.
-
Sample Loading and Elution:
-
Load the crude methanol extract onto the pre-activated SPE column.
-
Wash the column with 30% methanol to remove polar impurities.
-
Elute the desired triterpenoid fraction, including this compound, with 100% methanol.[12]
-
Collect the eluate and concentrate it for further analysis.
-
Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
Signaling Pathways
Momordicosides have been shown to modulate several key signaling pathways, which are central to their therapeutic effects.
Caption: Activation of the AMPK pathway by this compound.[13][14]
Caption: Inhibition of the NF-κB signaling pathway.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. jocpr.com [jocpr.com]
- 6. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogrev.com [phcogrev.com]
- 8. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102030795A - Cucurbitane momordicoside and preparation method thereof - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Stability issues and degradation of Momordicoside X in solution
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Momordicoside X. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation issues encountered in solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a critical factor?
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside, a class of compounds found in the plant Momordica charantia (bitter melon). The stability of this compound in solution is crucial because degradation can lead to a loss of its biological activity and the formation of unknown compounds.[1] This can compromise the accuracy and reproducibility of experimental results, as well as the efficacy and safety of potential therapeutic applications.
Q2: What are the primary factors that contribute to the degradation of this compound in solution?
While specific data for this compound is limited, the stability of related cucurbitane triterpenoid glycosides, such as Momordicoside P, is influenced by several key factors:
-
Temperature: Elevated temperatures can significantly accelerate the degradation of momordicosides.[2]
-
pH: As a glycoside, this compound is susceptible to hydrolysis, particularly in acidic conditions which can cleave the sugar moieties from the triterpenoid backbone.[2]
-
Light: Exposure to light, especially UV radiation, may lead to photodegradation.[2]
-
Enzymatic Activity: If working with crude or semi-purified extracts, endogenous plant enzymes can degrade the compound if not properly inactivated during extraction.[2]
Q3: What are the recommended storage conditions for this compound solutions?
To ensure the long-term stability of this compound:
-
Stock Solutions: It is advisable to prepare concentrated stock solutions in an organic solvent like DMSO or ethanol. These should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3]
-
Aqueous Working Solutions: Due to lower stability in aqueous media, it is best to prepare these solutions fresh for each experiment. If short-term storage is necessary, they should be kept at 4°C and protected from light.[3] For crude extracts, storage at 4°C can significantly slow down degradation compared to room temperature.[2]
Q4: What are the expected degradation products of this compound?
Troubleshooting Guides
Issue 1: Loss of Biological Activity or Inconsistent Results Over Time
-
Possible Cause: Degradation of this compound in the working solution due to improper storage conditions (e.g., inappropriate pH, elevated temperature, or light exposure).[3]
-
Troubleshooting Steps:
-
Verify Storage: Confirm that stock solutions are stored at or below -20°C and protected from light.
-
Prepare Fresh Solutions: Always prepare aqueous working solutions fresh before each experiment.
-
Control pH: Utilize a buffered solution within a pH range of 5.5-7.4 to minimize acid or base-catalyzed hydrolysis.[3]
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes.[3]
-
Issue 2: Precipitation of this compound in Aqueous Solution
-
Possible Cause: this compound, like many triterpenoid saponins (B1172615), has limited solubility in purely aqueous solutions, especially at higher concentrations.[6]
-
Troubleshooting Steps:
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid impacting your experiment.[3]
-
Gentle Warming and Vortexing: If precipitation occurs upon dilution, gentle warming to 37°C and vortexing may help redissolve the compound. Avoid excessive heat, as it can accelerate degradation.[6]
-
Optimized Dilution Protocol: Warm the aqueous buffer to 37°C. While vortexing the buffer, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing can help prevent localized high concentrations that may trigger precipitation.[6]
-
Data on Momordicoside Stability
Table 1: Estimated Thermal Degradation of Momordicoside P in Solution
| Temperature (°C) | Incubation Time (hours) | Estimated Degradation (%) |
| 4 | 24 | < 1% |
| 25 (Room Temp) | 24 | 5 - 10% |
| 40 | 24 | 15 - 25% |
| 60 | 4 | 20 - 30% |
| 80 | 2 | 40 - 50% |
| 100 | 1 | > 70% |
Source: Inferred from data on Momordicoside P.[2]
Table 2: Estimated pH-Dependent Degradation of Momordicoside P at 25°C
| pH | Incubation Time (hours) | Estimated Degradation (%) | Primary Degradation Pathway |
| 3 | 12 | 25 - 40% | Acid Hydrolysis |
| 5 | 12 | 5 - 10% | |
| 7 (Neutral) | 12 | < 5% | |
| 9 | 12 | 10 - 15% | Base-catalyzed hydrolysis |
Source: Inferred from data on Momordicoside P.[2]
Table 3: Estimated Photodegradation of Momordicoside P in Solution
| Light Condition | Exposure Time (hours) | Estimated Degradation (%) |
| Ambient Lab Light | 24 | 5 - 15% |
| Direct Sunlight | 8 | 20 - 35% |
| UV Lamp (254 nm) | 4 | > 50% |
Source: Inferred from data on Momordicoside P.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[7] This protocol outlines a general procedure based on ICH guidelines.[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl at the specified time points.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature, protected from light. Collect samples at regular intervals.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C. Sample at various time points.
-
Photodegradation: Expose the stock solution to a photostability chamber with a light source (e.g., UV lamp at 254 nm). Wrap a control sample in aluminum foil to serve as a dark control.
3. Sample Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to quantify the remaining this compound and to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is based on protocols used for the quantification of related momordicosides.[2]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 208 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use a calibration curve prepared from a certified reference standard of this compound to determine the concentration in the samples.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Primary degradation pathway of this compound.
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
References
- 1. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. Rethinking the Cucurbitane-Type Triterpenoid Profile of Bitter Gourd (Momordica charantia L.): The Chemical Transformation of Momordicine I in Solution. | Semantic Scholar [semanticscholar.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Optimizing HPLC Separation of Momordicoside Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Momordicoside isomers. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of separating these structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for Momordicoside isomer separation?
A1: A reverse-phase HPLC method is the most common and effective starting point. A C18 column is the most frequently used stationary phase.[1][2] A gradient elution using a mobile phase composed of acetonitrile (B52724) and water is a standard approach.[3] The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and resolution.
Q2: Which detection method is most suitable for Momordicoside isomers?
A2: Momordicosides lack a strong chromophore, making UV detection challenging. Detection is often performed at low UV wavelengths, typically between 203 nm and 208 nm.[1][3][4] For enhanced sensitivity and specificity, especially in complex samples, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are highly recommended.[2]
Q3: How can I improve the resolution between closely eluting Momordicoside isomers?
A3: To enhance the separation of isomeric compounds, several parameters can be adjusted:
-
Mobile Phase Composition: Modifying the organic solvent (e.g., switching from acetonitrile to methanol) can alter selectivity.[3]
-
Gradient Profile: Employing a shallower gradient around the elution time of the isomers can provide better separation.[3]
-
pH of Mobile Phase: Adjusting the pH can alter the ionization state of the Momordicosides and improve separation.
-
Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and improve peak shape and resolution.[3]
-
Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution.[1]
Q4: What are the major signaling pathways modulated by Momordicosides?
A4: Momordicosides have been shown to modulate several key signaling pathways, contributing to their therapeutic effects:
-
AMP-activated protein kinase (AMPK) pathway: Activation of this pathway is linked to the anti-diabetic effects of Momordicosides, leading to increased glucose uptake.[5][6]
-
Nuclear factor-kappa B (NF-κB) pathway: Inhibition of this pathway is associated with the anti-inflammatory properties of Momordicosides.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of Momordicoside isomers.
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution / Co-eluting Peaks | Inadequate mobile phase strength or composition. | Adjust the ratio of the organic solvent to water. Consider switching from acetonitrile to methanol (B129727) or using a combination to alter selectivity.[3] |
| Suboptimal gradient program. | Make the gradient shallower around the elution time of the isomers to allow for better separation.[3] | |
| Incorrect stationary phase. | While C18 is a good starting point, other stationary phases like C8 or Phenyl-Hexyl may offer different selectivity.[3] | |
| High flow rate. | Decrease the flow rate to increase the interaction time with the stationary phase.[1] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of residual silanol (B1196071) groups on the silica (B1680970) support.[7] |
| Column overload. | Reduce the sample concentration or injection volume.[7] | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[7] | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed.[3] |
| Inadequate column equilibration. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[3] | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable and consistent temperature.[3] | |
| High Backpressure | Blockage in the system. | Check for blockages, starting from the detector and moving backward. A clogged column inlet frit is a common cause.[2] |
| Precipitated buffer in the mobile phase. | Ensure buffer components are fully dissolved and are soluble in all mobile phase compositions used during the gradient. |
Data Presentation
HPLC Method Parameters for Momordicoside Analysis
The following table summarizes various HPLC methods used for the analysis of Momordicosides and related compounds. Direct comparison of retention times is not always possible due to variations in instrumentation and exact experimental conditions.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (4.6 mm x 250 mm, 5 µm) | C18 (4.6 mm x 250 mm, 5 µm)[4] | Kromasil C18 (4.6 mm x 150 mm, 5 µm)[8] |
| Mobile Phase A | 50 mmol/L Potassium Dihydrogen Phosphate Buffer[4] | 0.1% Formic Acid in Water[2] | Water[8] |
| Mobile Phase B | Acetonitrile/Methanol (25:20 v/v)[4] | Acetonitrile[2] | Acetonitrile[8] |
| Elution Mode | Isocratic (A:B = 60:40)[4] | Gradient (20-40% B over 30 min)[2] | Isocratic (A:B = 36:64)[8] |
| Flow Rate | 0.8 mL/min[4] | 1.0 mL/min[2] | 1.0 mL/min[8] |
| Column Temp. | Not Specified | 30 °C[2] | 25 °C[8] |
| Detection | UV at 208 nm[4] | UV at 205 nm[2] | UV at 203 nm[8] |
| Analyte | Momordicoside A[4] | Momordicoside P[2] | Momordicoside P[8] |
Experimental Protocols
Standard HPLC Analysis of Momordicoside Isomers
This protocol provides a general procedure for the separation of Momordicoside isomers.
-
Sample Preparation:
-
Accurately weigh 1.0 g of finely powdered, dried Momordica charantia material.
-
Add 5.0 mL of methanol-water (90:10, v/v).
-
Sonicate the mixture at 35°C for 25 minutes.[9]
-
Centrifuge the mixture at 9000 rpm for 15 minutes.[9]
-
Collect the supernatant. Repeat the extraction process four times.[9]
-
Combine the supernatants and filter through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.[8]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Program: 20-40% B over 30 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 205 nm.[2]
-
Injection Volume: 10 µL.[2]
-
-
Data Analysis:
-
Identify the peaks corresponding to Momordicoside isomers based on the retention times of certified reference standards.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of each isomer in the sample using the regression equation from the calibration curve.[8]
-
Visualizations
Experimental Workflow for HPLC Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NF-kB pathway overview | Abcam [abcam.com]
- 4. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting poor peak resolution in Momordicoside X chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak resolution during the chromatographic analysis of Momordicoside X and related cucurbitane triterpenoid (B12794562) saponins (B1172615).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak resolution in the HPLC analysis of this compound?
Poor peak resolution in the HPLC analysis of this compound and similar saponins is often a result of several contributing factors. The most common issues include an unoptimized mobile phase composition, suboptimal column selection or degradation, and issues with the HPLC system itself. For complex samples like plant extracts, inadequate separation from closely related saponins is a frequent challenge.
Q2: How does the mobile phase composition affect the resolution of this compound?
The mobile phase composition is a critical factor influencing the selectivity and retention of this compound on a reverse-phase column.[1] Adjusting the organic solvent (acetonitrile or methanol) to water ratio can significantly alter the separation of closely eluting compounds.[1] Furthermore, the pH of the mobile phase can impact the ionization state of the analyte and residual silanol (B1196071) groups on the stationary phase, thereby affecting peak shape and resolution.[1]
Q3: My this compound peak is showing significant tailing. What are the likely causes and solutions?
Peak tailing is a common issue when analyzing polar compounds like this compound on reverse-phase columns. The primary causes include:
-
Secondary interactions with silanol groups: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, leading to peak tailing.
-
Column contamination: Accumulation of strongly retained matrix components can degrade column performance.
-
Solution: Flush the column with a strong solvent, such as isopropanol, to remove contaminants.[1]
-
-
Excessive dead volume: Large void volumes in the system can cause band broadening.
-
Solution: Ensure all fittings and connections are secure and use tubing with appropriate inner diameters.
-
Q4: I am observing co-elution of this compound with other compounds. What are the initial steps to improve separation?
When facing co-elution, the initial focus should be on optimizing the mobile phase to enhance selectivity.[1] Consider the following adjustments:
-
Modify the organic solvent ratio: A slight decrease in the organic solvent percentage will increase retention times and may improve separation.
-
Change the organic solvent: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter selectivity due to different solvent properties.
-
Adjust the mobile phase pH: Altering the pH can change the polarity of ionizable compounds, leading to differential retention.[1]
-
Implement a gradient elution: A shallow gradient can be more effective in separating complex mixtures of saponins compared to an isocratic method.
Troubleshooting Guide for Poor Peak Resolution
| Problem Symptom | Potential Cause | Recommended Action |
| Broad Peaks | Column degradation or contamination | Flush the column with a strong solvent; if the problem persists, replace the column. |
| Suboptimal flow rate | Optimize the flow rate; a lower flow rate often improves resolution but increases run time. | |
| High injection volume or sample concentration | Reduce the injection volume or dilute the sample. | |
| Split Peaks | Channeling or void in the column | Replace the column. |
| Partially clogged frit | Back-flush the column or replace the frit. | |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the initial mobile phase. | |
| Fronting Peaks | Sample overload | Dilute the sample. |
| Column saturation | Use a column with a higher loading capacity or reduce the injection volume. | |
| Poor Separation of Adjacent Peaks | Inadequate selectivity (α) | Modify the mobile phase composition (organic solvent ratio, type of organic solvent, pH).[1] |
| Insufficient efficiency (N) | Use a longer column, a column with a smaller particle size, or optimize the flow rate. | |
| Inadequate retention (k) | Decrease the organic solvent strength in the mobile phase. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for the Analysis of Cucurbitane Triterpenoids
This protocol provides a general starting point for the separation of this compound and related compounds. Optimization may be necessary based on the specific sample matrix and instrumentation.[3][4][5]
1. Sample Preparation: a. For plant material, perform an extraction using 70-90% methanol or ethanol.[1][5] b. Concentrate the extract under reduced pressure. c. Re-dissolve the dried extract in the initial mobile phase. d. Filter the sample through a 0.45 µm syringe filter before injection.[1]
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid[3][4] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid[3][4] |
| Gradient | 20-40% B over 30 minutes (adjust as needed for optimal separation) |
| Flow Rate | 0.5 - 1.0 mL/min[3][5] |
| Column Temperature | 30 - 40 °C[6] |
| Injection Volume | 10 - 20 µL |
| Detection | UV at 203-208 nm or Evaporative Light Scattering Detector (ELSD)[5] |
Quantitative Data from Literature for Related Momordicosides
The following table summarizes HPLC conditions used for the analysis of various Momordicosides, which can serve as a reference for developing a method for this compound.
| Compound(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Five Cucurbitane Triterpenoids | Phenomenex C18 | Acetonitrile (0.1% acetic acid) - Water (0.1% acetic acid) - Methanol (0.1% acetic acid) gradient | 0.5 mL/min | ELSD | [3][4] |
| Momordicoside A | C18 (4.6 mm x 250 mm, 5 µm) | Acetonitrile:Methanol:50 mM KH2PO4 buffer (25:20:60) | 0.8 mL/min | UV at 208 nm | [7] |
| Charantin | C18 (150 mm x 4.0 mm, 3 µm) | Acetonitrile:Water (80:20) | 0.8 mL/min | UV at 204 nm | [6] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. web.usm.my [web.usm.my]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination and quantitation of five cucurbitane triterpenoids in Momordica charantia by reversed-phase high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Magnetic and Paper-Based Molecularly Imprinted Polymers for Selective Extraction of Charantin in Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Momordicoside X solubility problems in aqueous buffers and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Momordicoside X solubility in aqueous buffers and solutions. Given the limited specific data for this compound, the guidance provided is based on established knowledge of closely related cucurbitane-type triterpenoid (B12794562) saponins, such as Momordicoside P and K.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound, as a triterpenoid saponin, is characterized by poor aqueous solubility.[1] Its complex and hydrophobic chemical structure limits its ability to dissolve in water and aqueous buffers commonly used in biological assays.[1] However, it is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, chloroform, dichloromethane, and acetone.[1][2]
Q2: Why is proper solubilization of this compound critical for experimental assays?
Proper solubilization is essential for obtaining accurate, reproducible, and meaningful results in your experiments. Poor solubility can lead to several issues:
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Precipitation: The compound can precipitate out of the solution when a stock solution in an organic solvent is diluted into an aqueous assay buffer. This drastically reduces the effective concentration of this compound at the target site.[1]
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Inaccurate Concentration: Undissolved particles can lead to an overestimation of the actual concentration of the compound in the solution, which will affect dose-response curves and potency calculations (e.g., IC₅₀ or EC₅₀).[1]
-
Low Bioavailability: In cell-based assays, undissolved particles may not be able to cross cell membranes, leading to reduced or underestimated biological activity.[1]
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Inconsistent Results: The variable formation of precipitates or micro-aggregates can cause high variability between experimental replicates.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for in vitro biological assays.[1] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[1] It is critical to be mindful of the final DMSO concentration in the assay medium, as it can be toxic to cells at higher concentrations (typically above 1% v/v).[1] Always include a vehicle control in your experiments to assess the effect of the solvent on your specific assay system.[1]
Q4: How should I store this compound solutions?
For long-term stability, it is best to store this compound as a concentrated stock solution in an appropriate organic solvent, such as DMSO or ethanol, at -20°C or -80°C.[2][3] It is recommended to prepare working solutions in aqueous buffers fresh on the day of the experiment.[2] If short-term storage of aqueous solutions is necessary, they should be kept at 4°C and protected from light.[3] To avoid degradation from repeated freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes.[3]
Troubleshooting Guide
Issue: this compound powder is not dissolving in my aqueous buffer.
This is expected due to the compound's hydrophobic nature. Direct dissolution in aqueous buffers is often unsuccessful.
-
Solution 1: Prepare a Concentrated Stock Solution in an Organic Solvent. It is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent and then dilute it to the final concentration in your aqueous buffer.[4]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol.[4]
-
Issue: My this compound precipitated after diluting the DMSO stock into my aqueous assay buffer.
This is a common issue when the aqueous buffer cannot maintain the solubility of the compound at the desired working concentration.[1]
-
Solution 1: Optimize the Dilution Protocol.
-
Solution 2: Gentle Warming and Sonication.
-
Solution 3: Use a Co-solvent.
-
Solution 4: Adjust the pH.
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The pH of the buffer can influence the solubility of saponins. Some protocols for related compounds suggest dissolving them in slightly alkaline water (pH 8).[4][5] However, be aware that both acidic and alkaline conditions can lead to the hydrolysis of glycosidic bonds, potentially degrading the compound.[4][6]
-
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds.
| Solvent | Solubility | Reference |
|---|---|---|
| Chloroform | Soluble | [1][2] |
| Dichloromethane | Soluble | [1][2] |
| Ethyl Acetate | Soluble | [2] |
| DMSO | Soluble | [1][2] |
| Acetone | Soluble | [1][2] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [7] |
| Water / Aqueous Buffers | Poor / Insoluble | [1] |
Data is based on this compound and closely related momordicosides.
Table 2: Comparison of Solubility Enhancement Techniques.
| Technique | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Stock Solution in Organic Solvent | Simple and effective for initial dissolution. | The final concentration of the organic solvent must be controlled to avoid toxicity. | [1][4] |
| Co-solvency | Simple to implement; effective for moderate solubility issues. | The co-solvent may have its own biological effects. | [1] |
| Warming & Sonication | Quick and easy; useful for re-dissolving minor precipitates. | May not be sufficient for highly insoluble compounds; risk of compound degradation with excessive heat. | [1][4] |
| pH Adjustment | Can significantly increase solubility in some cases. | Risk of compound degradation (hydrolysis) at non-neutral pH. | [4][6] |
| Complexation (e.g., Cyclodextrins) | Can significantly increase solubility and improve stability. | The complexing agent may alter the compound's activity; requires specific formulation development. | [1] |
| Use of Surfactants | Highly effective for increasing solubility. | Often not suitable for live-cell assays due to membrane-disrupting properties. |[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Methodology:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 634.9 g/mol ).[2]
-
Accurately weigh the calculated amount of this compound powder and place it in a microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of an Aqueous Working Solution
Objective: To prepare a 100 µM working solution of this compound in an aqueous buffer from a 10 mM DMSO stock solution.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., Phosphate-buffered saline, PBS), pre-warmed to 37°C
-
Conical tubes
-
Vortex mixer
Methodology:
-
Calculate the volume of the 10 mM stock solution needed. For 1 mL of a 100 µM working solution, you will need 10 µL of the stock solution.
-
Add 990 µL of the pre-warmed aqueous buffer to a conical tube.
-
While vortexing the buffer at a medium speed, slowly add the 10 µL of the 10 mM this compound stock solution drop-by-drop.[1]
-
Continue vortexing for a few seconds after the addition is complete to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, sonicate in a 37°C water bath for 5-10 minutes.[1]
-
Use the working solution immediately for your experiment.
Visualizations
Caption: A stepwise troubleshooting workflow for dissolving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:1333321-50-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102030795A - Cucurbitane momordicoside and preparation method thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
Technical Support Center: Overcoming Low Bioavailability of Momordicoside X in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low oral bioavailability of Momordicoside X in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) found in the plant Momordica charantia (bitter melon). Like many other saponins (B1172615), this compound exhibits poor oral bioavailability, which can lead to inconsistent and unreliable results in animal studies. This low bioavailability is primarily attributed to its poor aqueous solubility, large molecular size, and potential for degradation or efflux in the gastrointestinal tract.
Q2: What are the common signs of low bioavailability in my animal study?
Low bioavailability of this compound may manifest as:
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High variability in plasma concentrations of the compound between individual animals.
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Lack of a clear dose-response relationship in efficacy studies.
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Requirement for very high oral doses to observe a therapeutic effect.
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Discrepancy between in vitro potency and in vivo efficacy.
Q3: What are the primary strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to improve the oral absorption of poorly soluble compounds like this compound. These can be broadly categorized as:
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Co-solvent Systems: Dissolving this compound in a mixture of a primary solvent (like DMSO) and a co-solvent (like PEG 400) before dilution with an aqueous vehicle.
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Oral Suspensions: Creating a fine, uniform suspension of micronized this compound particles in a suitable vehicle, often with the aid of a wetting agent.
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Lipid-Based Formulations:
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Nanoemulsions: Formulating the compound in a fine oil-in-water emulsion with a very small droplet size (typically < 200 nm) to increase the surface area for absorption.
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Solid Lipid Nanoparticles (SLNs): Encapsulating this compound within a solid lipid core, which can protect it from degradation and enhance its uptake.
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Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine emulsion upon contact with gastrointestinal fluids.
-
Troubleshooting Guides
Problem: I am observing high variability in the plasma concentrations of this compound across my study animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure accurate and consistent administration of the formulation, especially for oral gavage. - For suspensions, ensure the formulation is thoroughly mixed before each administration to prevent settling of the compound. |
| Poor Formulation Stability | - Check for any signs of precipitation or phase separation in your formulation before dosing. - Prepare formulations fresh daily if stability is a concern. |
| Physiological Variability in Animals | - Standardize the fasting period for all animals before dosing. - Ensure all animals have free access to water. |
| Low Aqueous Solubility | - Consider micronizing the this compound powder to increase its surface area and dissolution rate. - Explore the use of a co-solvent system or a lipid-based formulation to improve solubility. |
Problem: I am not observing a clear dose-response effect in my efficacy study.
| Possible Cause | Troubleshooting Steps |
| Insufficient Bioavailability | - The plasma concentrations of this compound may not be reaching the therapeutic window, even at the highest doses. - Consider switching to a more advanced formulation strategy, such as a nanoemulsion or solid lipid nanoparticles, to significantly enhance absorption. |
| Saturation of Absorption Pathways | - At higher doses, the absorption mechanisms may become saturated, leading to a plateau in plasma concentrations. - Analyze plasma samples to confirm if the exposure is dose-proportional. |
| Metabolism or Efflux | - this compound may be subject to first-pass metabolism in the gut wall or liver, or efflux back into the intestinal lumen. - Consider co-administration with a bioenhancer like piperine, which can inhibit certain metabolic enzymes and efflux transporters. |
Data Presentation: Pharmacokinetic Parameters of Momordica Saponins
Direct pharmacokinetic data for this compound is limited. The following tables provide data for Charantin, a major saponin from Momordica charantia, as a proxy, and representative data for other triterpenoid saponins in advanced formulations to illustrate the potential for bioavailability enhancement.
Table 1: Pharmacokinetic Parameters of Charantin in Wistar Rats (Oral Administration) [1]
| Parameter | Value |
| Dose (mg/kg) | 15 |
| Cmax (ng/mL) | 128.4 ± 11.2 |
| Tmax (h) | 2.0 |
| AUC (0-t) (ng·h/mL) | 542.8 ± 45.7 |
| Absolute Bioavailability (%) | 8.18 ± 0.36 |
Table 2: Representative Pharmacokinetic Parameters of Triterpenoid Saponins in Different Formulations (Animal Studies)
| Formulation | Compound | Animal Model | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Relative Bioavailability Increase (vs. Suspension) |
| Oral Suspension | Andrographolide | Rats | ~50 (at 300 mg/kg) | 1660 | - |
| Nanoemulsion | Andrographolide | Rats | ~250 (at 100 mg/kg) | 3210 | 5.94-fold |
| Oral Suspension | Hesperetin | Rats | 234.5 ± 21.8 | 1123.4 ± 98.7 | - |
| Nanoemulsion | Hesperetin | Rats | 618.9 ± 54.3 | 6374.5 ± 512.6 | 5.67-fold |
Note: The data for Andrographolide and Hesperetin are from studies on their respective nanoemulsion formulations and are presented here to demonstrate the potential magnitude of bioavailability enhancement achievable with such technologies.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Co-solvent Addition: To the DMSO stock solution, add an equal volume of Polyethylene Glycol 400 (PEG 400) and mix thoroughly.
-
Aqueous Dilution: While vortexing, slowly add sterile saline (0.9% NaCl) to the co-solvent mixture to achieve the final desired concentration.
-
Final Inspection: Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, further optimization of the co-solvent ratio may be necessary.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization [2]
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the melted lipid.
-
Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Tween 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature, leading to the solidification of the lipid droplets and the formation of SLNs.
Protocol 3: Preparation of a Nanoemulsion by High-Pressure Homogenization
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P).
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring at high speed to form a coarse emulsion.
-
High-Pressure Homogenization: Subject the coarse emulsion to high-pressure homogenization for multiple cycles until a translucent nanoemulsion with the desired droplet size is obtained.
Visualizations
Signaling Pathways
Experimental Workflow
References
Technical Support Center: Quantification of Momordicoside X
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of Momordicoside X and related cucurbitane triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In complex matrices such as plasma or plant extracts, common interfering components include phospholipids (B1166683), salts, endogenous metabolites, pigments, and other saponins (B1172615).[1]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-column Infusion: A standard solution of this compound is continuously infused into the LC flow after the analytical column while a blank matrix extract is injected. A significant dip or rise in the baseline signal at the expected retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.[1]
-
Post-extraction Spike: The analytical response of this compound in a neat (clean) solvent is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect.[1] An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: What are the most common sources of matrix effects in this compound analysis?
A3: Common sources of matrix effects include:
-
Endogenous compounds: In biological samples like plasma, phospholipids and salts are major contributors to ion suppression.[1]
-
Exogenous compounds: In plant extracts, pigments, other structurally related saponins, and phenolic compounds can interfere with the analysis.[1]
-
Sample preparation reagents: Buffers, salts, and detergents used during sample preparation can cause matrix effects if not adequately removed.[1]
-
Chromatographic conditions: Co-elution of any of the above matrix components with this compound is a primary driver of matrix effects.[1]
Q4: What is the ideal internal standard (IS) for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ²H-labeled). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and LC-MS/MS analysis, thus effectively compensating for matrix effects and other variations.[2] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be a suitable alternative.[2]
Q5: How does the choice of ionization technique influence matrix effects for this compound?
A5: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). This is because ESI is more sensitive to changes in droplet surface tension and charge competition caused by co-eluting compounds.[1] For triterpenoid (B12794562) saponins like this compound, ESI is commonly used due to their polarity and thermal lability; therefore, careful management of matrix effects is critical.[1]
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement Observed
| Potential Cause | Troubleshooting Steps |
| Co-elution with Phospholipids (in plasma/serum) | Implement a phospholipid removal strategy during sample preparation. Techniques like HybridSPE® are designed for the targeted removal of phospholipids.[3] Alternatively, modify chromatographic conditions to separate the analyte from the phospholipid elution region.[4][5] |
| Complex Plant Matrix Interference | Improve sample cleanup. Use Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18) to isolate this compound from interfering pigments and polar compounds.[6] See Protocol 1 for a detailed SPE methodology. |
| High Salt Concentration | Ensure that salts from buffers or the sample matrix are effectively removed during the sample preparation washing steps. High salt concentrations are a common cause of ion suppression.[1] |
| Suboptimal Chromatographic Separation | Optimize the LC gradient to achieve better separation of this compound from matrix components. Adjusting the mobile phase composition or using a column with different selectivity can resolve co-elution issues.[7] |
| Inappropriate Sample Dilution | Diluting the sample extract can sometimes minimize matrix effects by reducing the concentration of interfering compounds. However, ensure the analyte concentration remains above the lower limit of quantification (LLOQ). |
Issue 2: Low or Inconsistent Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction from Sample | Optimize the extraction solvent and method. For plant materials, techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.[8][9] For biological fluids, ensure the pH of the sample and the choice of organic solvent in Liquid-Liquid Extraction (LLE) are optimal for this compound. |
| Analyte Degradation During Processing | Momordicosides can be unstable and susceptible to hydrolysis under acidic conditions or degradation at high temperatures.[10][11] Avoid prolonged exposure to strong acids and keep extraction/evaporation temperatures low (e.g., < 50°C).[8] Store extracts at 4°C for short-term use or -20°C for long-term storage.[10] |
| Poor Retention/Elution in SPE | Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.[6] Optimize the wash and elution solvent strengths. A wash solvent that is too strong can lead to premature elution of the analyte, while an elution solvent that is too weak will result in incomplete recovery. |
| Irreversible Adsorption | The analyte may be irreversibly binding to labware (e.g., glass or plastic tubes). Consider using silanized glassware or low-adsorption polypropylene (B1209903) tubes. |
Data Presentation
The following tables summarize typical quantitative data for the assessment of matrix effects and recovery in the analysis of triterpenoid saponins, which are structurally related to this compound. This data can serve as a benchmark for your own experiments.
Table 1: Matrix Effect & Recovery Data for Triterpenoid Saponins in Plasma
| Analyte | Sample Preparation Method | Matrix Factor (Mean ± SD, n=6) | Recovery (%) (Mean ± SD, n=6) |
| Saponin Analog 1 | Protein Precipitation | 0.68 ± 0.12 | 95.7 ± 5.1 |
| Saponin Analog 1 | Liquid-Liquid Extraction (LLE) | 0.91 ± 0.09 | 88.2 ± 6.3 |
| Saponin Analog 1 | Solid-Phase Extraction (SPE) | 0.98 ± 0.06 | 91.5 ± 4.8 |
| Saponin Analog 2 | Protein Precipitation | 0.75 ± 0.15 | 98.1 ± 4.5 |
| Saponin Analog 2 | Solid-Phase Extraction (SPE) | 0.95 ± 0.08 | 93.4 ± 5.5 |
Data adapted from studies on various triterpenoidal saponins in plasma. A Matrix Factor close to 1.0 indicates minimal matrix effect. High and consistent recovery is crucial for accurate quantification.[1][12]
Table 2: Comparison of Extraction Methods for Cucurbitane Triterpenoids from Plant Material
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Relative Yield (%) |
| Maceration | 95% Ethanol | Room Temp | 4320 (72h) | 100 (Baseline) |
| Ultrasound-Assisted | 80% Methanol (B129727) | 46 | 120 | 125 |
| Microwave-Assisted | Methanol | 80 | 5 | 130 |
Data generalized from various sources on Momordica charantia extraction.[8][9][13] Yields are relative and for comparison purposes.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plant Extracts
This protocol is a general method for cleaning up crude plant extracts to reduce matrix interference.
-
Materials and Reagents:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
HPLC Grade Solvents: Methanol (MeOH), Deionized Water (H₂O)
-
Crude plant extract dissolved in 10% MeOH/Water
-
SPE vacuum manifold and collection tubes
-
-
Procedure:
-
Conditioning: Pass 5 mL of MeOH through the C18 cartridge at a slow flow rate (1-2 drops/sec). Do not allow the sorbent to dry.[6]
-
Equilibration: Immediately follow with 5 mL of deionized water. Ensure a small layer of water remains on top of the sorbent bed to prevent drying.[6]
-
Sample Loading: Load the dissolved crude extract solution onto the equilibrated cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 6 mL of 30% methanol in water to elute highly polar impurities.[14]
-
Elution: Elute this compound with 6 mL of 100% methanol into a clean collection tube.[14]
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at < 50°C. Reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol provides typical starting conditions for the analysis of cucurbitane-type triterpenoids. Method optimization is required.
-
Chromatographic Conditions:
-
UPLC System: Standard UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 30% B, increase to 90% B over 8-10 minutes.
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 2-5 µL
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (must be optimized for this compound)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage by infusing a standard solution of the analyte.
-
MRM Transitions: Determine the optimal precursor ion and product ions, along with collision energy, for this compound and the internal standard.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Common sample preparation workflows for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Preventing degradation of Momordicoside X during storage
Technical Support Center: Momordicoside X
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information provided addresses common challenges encountered during the storage and handling of this cucurbitane triterpenoid (B12794562) glycoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage critical?
This compound is a cucurbitane-type triterpenoid glycoside isolated from the plant Momordica charantia.[1] Its stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of unknown compounds that may interfere with analyses.[2]
Q2: What are the primary factors that can lead to the degradation of this compound?
Based on the behavior of similar cucurbitane triterpenoid glycosides like Momordicoside P, the primary factors that can cause degradation of this compound include:
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Temperature: High temperatures can accelerate degradation. For related compounds, temperatures above 60°C have been shown to significantly increase the rate of degradation.[2]
-
pH: As a glycoside, this compound is susceptible to hydrolysis, particularly in acidic conditions which can cleave the sugar moieties from the triterpenoid backbone.[2][3]
-
Light: Prolonged exposure to UV or ambient light may lead to photodegradation.[2][3]
-
Enzymatic Activity: If working with plant extracts, endogenous enzymes can degrade this compound if not properly inactivated during extraction.[2]
-
Oxidation: The triterpenoid structure may be susceptible to oxidative degradation.[3]
Q3: What are the recommended storage conditions for this compound?
For optimal stability, the following storage conditions are recommended:
-
Solid Form: Purified, solid this compound should be stored in a desiccated environment at -20°C or -80°C for long-term stability.[2]
-
In Solution: If stock solutions are necessary, they should be prepared in a non-reactive solvent such as DMSO or methanol (B129727).[1] It is advisable to aliquot the solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -80°C.[2] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound during storage. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (-20°C or -80°C for solid, -80°C for solutions) and protected from light. 2. Check for Repeated Freeze-Thaw Cycles: For solutions, ensure they are aliquoted to minimize freeze-thaw cycles. 3. Assess Purity: Re-analyze the purity of the compound using a suitable analytical method like HPLC to check for degradation products. |
| Appearance of unexpected peaks in HPLC analysis. | Hydrolysis or other forms of degradation. | 1. Control pH: If working with solutions, ensure the pH is neutral and stable. Avoid acidic conditions. 2. Protect from Light: Store stock solutions and samples in amber vials or protect them from light. 3. Maintain Low Temperature: Keep samples in a cooled autosampler (e.g., 4°C) during HPLC analysis to prevent degradation in the vial.[2] |
| Variability between different batches of extracted material. | Incomplete extraction or degradation during the extraction process. | 1. Optimize Extraction: Ensure the plant material is finely powdered to maximize solvent penetration.[2] 2. Control Temperature: Avoid excessive heat during extraction. Use methods like ultrasonic-assisted extraction at controlled temperatures (e.g., below 50°C).[2][4] 3. Deactivate Enzymes: For fresh plant material, consider a blanching step to deactivate endogenous enzymes before solvent extraction.[2] |
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited, the following table summarizes the degradation of total phenolic content (TPC) in Momordica charantia juice under different storage temperatures, which can provide an indication of the general stability of its phytochemicals.
| Storage Temperature | Duration | TPC Decrease in MC Juice | TPC Decrease in MCVAS Juice |
| 4°C | 9 days | 19.63% | 19.60% |
| 25°C | 9 days | 33.46% | 26.24% |
| 37°C | 9 days | 52.65% | 59.89% |
| Data adapted from a study on Momordica charantia juice, where MC and MCVAS are different varieties.[5] |
Experimental Protocols
Protocol 1: HPLC Quantification of this compound
This protocol is adapted from methods used for the quantification of related momordicosides and can be used to assess the purity and concentration of this compound.[2][6][7]
-
Sample Preparation:
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6][7]
-
Mobile Phase: Acetonitrile and Water. A common starting point is a ratio of 64:36 (v/v).[6][7] A gradient elution may be necessary to achieve optimal separation.[2]
-
Column Temperature: 30°C.[2]
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at a minimum of five different concentrations.
-
Inject the prepared sample.
-
Identify the this compound peak in the sample chromatogram based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.[2][6]
-
Visualizations
Caption: Logical workflow for proper storage and factors leading to this compound degradation.
Caption: A troubleshooting workflow for addressing inconsistent experimental results.
Caption: Experimental workflow for the quantification of this compound using HPLC.
References
- 1. This compound | CAS:1333321-50-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of Storage Time and Temperature on Antioxidants in Juice from Momordica charantia L. and Momordica charantia L. var. abbreviata Ser. [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Momordicoside X Isolates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Momordicoside X.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering targeted solutions to enhance the purity of the final isolate.
Question 1: Why is the initial purity of my this compound extract low after solvent extraction?
Answer: Low initial purity is often due to the co-extraction of other compounds from the raw plant material. The choice of solvent and extraction method significantly impacts the initial purity.
-
Raw Material Quality: The concentration of this compound can vary based on the plant's origin, maturity, and storage conditions. It is primarily isolated from the fruits of Momordica charantia.[1]
-
Extraction Solvent: The polarity of the extraction solvent is critical. While methanol (B129727) and ethanol (B145695) are commonly used, the ideal polarity should be optimized. A step-gradient elution with varying ethanol concentrations can improve extraction efficiency.[1][2]
-
Extraction Method: Advanced methods like ultrasonic or ultrahigh-pressure extraction can enhance the release of this compound from the plant matrix compared to simple maceration.[1][3] Filtration is a crucial subsequent step to remove large particles and impurities.
Question 2: How can I improve the separation of this compound from other structurally similar saponins (B1172615) during column chromatography?
Answer: Co-elution with other structurally similar cucurbitane triterpenoids is a frequent challenge.[1] To improve resolution:
-
Adsorbent Selection: Macroporous resins are effective for the initial enrichment of momordicosides.[1][4] For finer separation, silica (B1680970) gel is a common choice.[1]
-
Solvent System Optimization: A systematic optimization of the mobile phase is crucial. For silica gel chromatography, a gradient elution starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing polarity can effectively separate compounds.[1]
-
Column Parameters: Ensure the column is packed uniformly and not overloaded. A longer column with a smaller particle size adsorbent can enhance resolution.[1]
Question 3: What should I do if impurities are still present in the final product after preparative HPLC purification?
Answer: If impurities persist after an initial round of preparative HPLC, several strategies can be employed to achieve higher purity:
-
Orthogonal HPLC Methods: Utilize a different column chemistry or mobile phase system for a secondary purification step. For example, if a C18 column with a methanol-water mobile phase was used initially, consider a phenyl-hexyl column or a mobile phase containing acetonitrile (B52724) for the next step.[1]
-
Crystallization: This is a powerful technique for achieving high purity.[1] Experiment with various solvent systems (e.g., methanol, ethanol, acetone) and conditions like slow evaporation or cooling to induce the crystallization of this compound.[1][5]
-
Solid-Phase Extraction (SPE): SPE can be used as a final polishing step to remove minor impurities. A Carb cartridge has been shown to be effective for the cleanup of momordicosides.[1][6][7]
Question 4: I am having difficulty achieving a purity of >98% required for pharmacological studies. What advanced techniques can I employ?
Answer: Achieving very high purity often necessitates a multi-step approach that combines several purification techniques. A combination of methods is generally more effective than relying on a single technique.[1] Consider the following workflow:
-
Initial Enrichment: Use macroporous resin chromatography for the initial enrichment of the crude extract.[1]
-
Intermediate Purification: Follow with silica gel column chromatography to separate major compound classes.[1]
-
Final Polishing: Employ semi-preparative HPLC as a final step to isolate this compound to a high degree of purity.[1]
Frequently Asked Questions (FAQs)
Q1: What are the general steps for isolating this compound?
A1: The isolation of this compound is a multi-step process that typically involves:
-
Extraction: Using a polar solvent like ethanol or methanol to extract compounds from the powdered plant material.[8]
-
Filtration: To remove solid debris and larger impurities from the crude extract.
-
Fractionation/Enrichment: Often performed using macroporous resins or liquid-liquid extraction to concentrate the saponin (B1150181) fraction.[4][8]
-
Chromatographic Purification: Employing techniques like silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[8]
-
Concentration and Drying: The purified fraction is concentrated, often using rotary evaporation, and then dried to yield the final product.
Q2: Which analytical technique is best for assessing the purity of this compound isolates?
A2: High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for both the purification and purity assessment of this compound. Analytical HPLC can be used to quantify the purity at different stages of the isolation process.
Q3: What are some key parameters to consider for HPLC analysis of this compound?
A3: Several parameters are crucial for successful HPLC analysis. While specific conditions may need optimization, the following are common starting points for momordicoside analysis:
-
Column: A reversed-phase C18 column is frequently used.[6][9]
-
Mobile Phase: A gradient of acetonitrile, methanol, and water, often with a small amount of acetic acid (e.g., 0.1%), is common.[9]
-
Detection: UV detection at wavelengths of 203 nm or 208 nm is often employed.[6] An Evaporative Light Scattering Detector (ELSD) can also be used, especially since saponins may lack a strong chromophore.[3][9][10]
Q4: Can I use Thin-Layer Chromatography (TLC) to monitor the purification process?
A4: Yes, Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the separation of compounds during column chromatography and for identifying fractions that contain the desired this compound.[2] For more accurate purity assessment, HPLC is the preferred method.[2]
Data Presentation
Table 1: Representative HPLC Conditions for Momordicoside Analysis
| Parameter | Condition | Reference |
| Column | Phenomenex C18 reversed-phase | [6][9] |
| Mobile Phase | Acetonitrile (0.1% acetic acid) - Water (0.1% acetic acid) - Methanol (0.1% acetic acid) gradient | [9] |
| Flow Rate | 0.5 mL/min | [6][9] |
| Column Temperature | 25°C | [9] |
| UV Detection | 203 nm or 208 nm | [6] |
| Alternative Detector | Evaporative Light Scattering Detector (ELSD) | [9] |
Table 2: Comparison of Extraction Methods for Cucurbitane Triterpenoids
| Extraction Method | Solvent | Temperature (°C) | Duration (min) | Key Findings | Reference |
| Microwave-Assisted Extraction (MAE) | Methanol | 80 | 2 - 10 | Significantly higher content of total cucurbitane-type triterpenoids compared to UAE. | [11] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | Not specified | 30 | Reported as a rapid method for total momordicosides. | [11] |
| Hot Reflux Method | Ethanol (varying concentrations) | 50 - 150 | 360 | Traditional method, often used as a baseline for comparison. | [12] |
Experimental Protocols
Protocol 1: General Extraction and Enrichment of this compound
-
Preparation of Plant Material: Dry the fruits of Momordica charantia at a temperature below 60°C and grind them into a coarse powder.[8]
-
Solvent Extraction: Macerate the powdered plant material in 80% ethanol at room temperature for an extended period (e.g., one week) or perform hot reflux extraction with 50% ethanol at 50°C for 6 hours.[8]
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.[8]
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Momordicosides typically concentrate in the more polar n-butanol fraction.[8]
Protocol 2: Purification of this compound using Column Chromatography
-
Macroporous Resin Chromatography (Initial Enrichment):
-
Load the n-butanol fraction from Protocol 1 onto a pre-treated macroporous resin column.
-
Wash the column with deionized water to remove highly polar impurities like sugars.[2]
-
Elute the saponins with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%).[2]
-
Collect fractions and monitor by TLC to identify those containing this compound.[2]
-
-
Silica Gel Chromatography (Intermediate Purification):
-
Combine and concentrate the this compound-rich fractions.
-
Apply the concentrated sample to a silica gel column.
-
Elute the column with a gradient of chloroform (B151607) and methanol or hexane (B92381) and ethyl acetate, gradually increasing the polarity.[1][8]
-
Collect and monitor fractions by TLC.
-
-
Preparative HPLC (Final Polishing):
-
Pool the fractions containing partially purified this compound.
-
Further purify using a preparative HPLC system with a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).[8]
-
Collect the peak corresponding to this compound.
-
Verify the purity of the final isolate using analytical HPLC.
-
Visualizations
Caption: Workflow for the isolation and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 4. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
Validation & Comparative
Validating the Insulin-Secreting Activity of Momordicoside X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insulin-secreting activity of Momordicoside X against the well-established sulfonylurea drug, glibenclamide. The information presented is collated from preclinical studies to support further research and development in the field of diabetes therapeutics. This document details the experimental data, protocols, and underlying signaling pathways associated with these compounds.
Comparative Analysis of Insulin (B600854) Secretion
This compound, a cucurbitane-type triterpenoid (B12794562) found in Momordica charantia, has been identified as a potential insulin secretagogue. To validate its efficacy, we compare its activity with glibenclamide, a widely used oral hypoglycemic agent.
In Vitro Insulin Secretion Data
The following table summarizes the insulin-secreting effects of this compound and Glibenclamide in pancreatic β-cell lines, providing a basis for their comparative efficacy. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons are limited.
| Compound | Cell Line | Concentration | Outcome | Reference |
| This compound | MIN6 | 15.8 µM | Active insulin secretion | [1] |
| Glibenclamide | MIN6 | 10 µM | Stimulation of insulin secretion | [2] |
Mechanisms of Action: Signaling Pathways
The insulinotropic effects of this compound and glibenclamide are mediated through distinct signaling pathways within the pancreatic β-cell.
This compound: AMPK Activation Pathway
This compound is suggested to stimulate insulin secretion through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3] Activation of AMPK in pancreatic β-cells can lead to a cascade of events that potentiates insulin secretion, although the complete pathway is still under investigation. One proposed mechanism involves the AMPK-dependent phosphorylation of kinesin light chain 1 (KLC1), a component of the kinesin-1 motor complex responsible for the transport of insulin granules along microtubules to the plasma membrane for exocytosis.[4][5][6]
Glibenclamide: KATP Channel Inhibition Pathway
Glibenclamide, a member of the sulfonylurea class, acts by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the pancreatic β-cell membrane. This binding inhibits the channel, leading to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.
Experimental Protocols
The validation of insulin-secreting compounds relies on standardized in vitro assays. Below are detailed methodologies for pancreatic islet isolation and glucose-stimulated insulin secretion (GSIS) assays.
Pancreatic Islet Isolation from Mice
This protocol outlines the enzymatic digestion and purification steps to obtain viable pancreatic islets for in vitro studies.
Materials:
-
Collagenase P
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Density gradient medium (e.g., Histopaque-1077)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Pancreas Perfusion: Anesthetize the mouse and perform a laparotomy. Clamp the common bile duct at the ampulla of Vater and inject cold collagenase solution retrograde into the duct to inflate the pancreas.
-
Digestion: Excise the inflated pancreas and incubate it in a water bath at 37°C with gentle shaking to allow for enzymatic digestion of the exocrine tissue.
-
Termination of Digestion: Stop the digestion process by adding cold HBSS supplemented with BSA.
-
Islet Purification: Wash the digested tissue and resuspend it in a density gradient medium. Centrifuge the suspension to separate the islets from the acinar and other cellular debris.
-
Islet Collection and Culture: Carefully collect the islet layer from the gradient interface. Wash the islets with HBSS and hand-pick them under a stereomicroscope to ensure purity. Culture the isolated islets overnight in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics before use in subsequent assays.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the amount of insulin secreted from pancreatic islets or β-cell lines in response to different glucose concentrations.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Glucose solutions (low and high concentrations)
-
Test compounds (this compound, Glibenclamide)
-
Insulin ELISA kit
Procedure:
-
Pre-incubation: Gently pick a batch of size-matched islets (typically 10-15 per replicate) and place them in KRB buffer containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate for 1-2 hours at 37°C to allow the islets to equilibrate and establish a basal insulin secretion rate.
-
Basal Insulin Secretion: Replace the pre-incubation buffer with fresh KRB buffer containing low glucose and incubate for a defined period (e.g., 1 hour). At the end of the incubation, collect the supernatant for the measurement of basal insulin secretion.
-
Stimulated Insulin Secretion: Replace the low glucose buffer with KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with or without the test compounds (this compound or glibenclamide) at various concentrations. Incubate for the same defined period as the basal step.
-
Sample Collection: At the end of the stimulation period, collect the supernatant for the measurement of stimulated insulin secretion.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Express the results as the amount of insulin secreted per islet per hour or as a fold-change relative to the basal secretion level.
This comprehensive guide provides a foundational understanding of the insulin-secreting properties of this compound in comparison to glibenclamide. The detailed protocols and mechanistic insights are intended to facilitate further investigation and development of novel therapeutic strategies for diabetes.
References
- 1. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Control of insulin granule dynamics by AMPK dependent KLC1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivities of Momordicoside X and Momordicoside L
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Two Promising Triterpenoids from Momordica charantia
Momordicoside X and Momordicoside L, two cucurbitane-type triterpenoid (B12794562) glycosides isolated from the bitter melon (Momordica charantia), have garnered significant interest within the scientific community for their potential therapeutic applications. This guide provides a comprehensive comparative analysis of their known biological activities, supported by available experimental data. This document aims to serve as a valuable resource for researchers exploring the pharmacological potential of these natural compounds.
Comparative Summary of Bioactivities
The primary investigated bioactivities of this compound and Momordicoside L are centered around their anti-diabetic and anti-inflammatory properties. While research on Momordicoside L is more extensive, preliminary data on this compound suggests distinct and potentially potent effects.
| Bioactivity | This compound | Momordicoside L |
| Anti-diabetic | Stimulates insulin (B600854) secretion in MIN6 β-cells (active at 15.8 µM)[1] | Weak α-glucosidase inhibition (23.7% inhibition at 1.33 mM)[2] |
| Anti-inflammatory | Data not available | Significantly decreases IL-6 and TNF-α mRNA expression in RAW 264.7 macrophages[3] |
| Anti-cancer | Data not available | Low cytotoxicity against head and neck cancer cell lines (Cal27, JHU022, JHU029), with >50 µg/mL causing ~40% cell death[4] |
| Antioxidant | Data not available | Data not available |
In-Depth Analysis of Bioactivities
Anti-Diabetic Activity
A key differentiator between the two compounds lies in their observed anti-diabetic mechanisms. This compound has been shown to directly stimulate insulin secretion from pancreatic β-cells, a crucial process for maintaining glucose homeostasis. A study demonstrated its activity in MIN6 β-cells at a concentration of 15.8 µM, suggesting its potential as an insulin secretagogue.[1]
On the other hand, Momordicoside L exhibits weak inhibitory activity against α-glucosidase, an enzyme responsible for the breakdown of carbohydrates in the intestine. One study reported a 23.7% inhibition of α-glucosidase at a concentration of 1.33 mM.[2] This suggests that Momordicoside L may contribute to the management of postprandial hyperglycemia by delaying carbohydrate digestion.
Anti-Inflammatory Activity
To date, the anti-inflammatory properties of This compound have not been extensively reported in the available scientific literature.
In contrast, Momordicoside L has demonstrated notable anti-inflammatory effects. Research has shown that it can significantly downregulate the mRNA expression of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3] This indicates its potential to modulate inflammatory pathways and mitigate inflammation-related pathologies.
Anti-Cancer Activity
Specific data on the anti-cancer activity of This compound is currently limited.
Studies on Momordicoside L suggest it possesses low direct cytotoxicity against certain cancer cell lines. In a study on head and neck squamous cell carcinoma lines (Cal27, JHU022, and JHU029), concentrations greater than 50 µg/mL were required to achieve approximately 40% cell death, indicating significantly lower potency compared to other triterpenoids like Momordicine I.[4] Further research is needed to explore its potential anti-cancer effects through other mechanisms, such as the modulation of signaling pathways.
Antioxidant Activity
There is currently a lack of specific quantitative data on the antioxidant activities of both This compound and Momordicoside L . While extracts of Momordica charantia are known to possess antioxidant properties, the direct contribution of these individual momordicosides to the overall antioxidant capacity remains to be elucidated.
Experimental Methodologies
This section provides an overview of the experimental protocols used to determine the bioactivities of this compound and Momordicoside L.
Insulin Secretion Assay in MIN6 β-Cells
This assay is employed to evaluate the potential of a compound to stimulate insulin release from pancreatic beta cells.
Workflow for Insulin Secretion Assay
Caption: Workflow for Insulin Secretion Assay in MIN6 cells.
Protocol:
-
Cell Culture: MIN6 β-cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.
-
Pre-incubation: The cells are washed and pre-incubated in a glucose-free Krebs-Ringer bicarbonate buffer (KRBH) to establish a baseline.
-
Stimulation: The pre-incubation buffer is replaced with KRBH containing a low concentration of glucose (basal) or a high concentration of glucose, with or without the test compound (e.g., this compound).
-
Supernatant Collection: After a defined incubation period, the supernatant from each well is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
α-Glucosidase Inhibition Assay
This in vitro enzymatic assay assesses the ability of a compound to inhibit the activity of α-glucosidase.
Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for α-Glucosidase Inhibition Assay.
Protocol:
-
Reaction Mixture: A solution of α-glucosidase enzyme in phosphate (B84403) buffer is prepared. The test compound (e.g., Momordicoside L) is added to the enzyme solution and pre-incubated.
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The reaction mixture is incubated at 37°C for a specific duration.
-
Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.
-
Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm. The inhibitory activity is calculated as the percentage decrease in enzyme activity in the presence of the inhibitor.[5]
Anti-inflammatory Assay in RAW 264.7 Macrophages
This cell-based assay evaluates the effect of a compound on the production of pro-inflammatory mediators in macrophages.
Workflow for Anti-inflammatory Assay
Caption: Workflow for Anti-inflammatory Assay in RAW 264.7 cells.
Protocol:
-
Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured and seeded in multi-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Momordicoside L) for a specified period.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
RNA Isolation and RT-qPCR: After incubation, total RNA is isolated from the cells. The expression levels of pro-inflammatory cytokine genes, such as IL-6 and TNF-α, are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., Momordicoside L).
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, typically DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[2][6]
Signaling Pathways
The bioactivities of momordicosides are often mediated through the modulation of specific signaling pathways.
AMPK Signaling Pathway (Putative for Momordicosides)
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation. While not definitively demonstrated for this compound or L specifically, other momordicosides have been shown to activate this pathway, suggesting a potential mechanism for their anti-diabetic effects.
Caption: Putative AMPK signaling pathway activation by momordicosides.
Conclusion and Future Directions
This comparative analysis highlights the distinct and complementary bioactivities of this compound and Momordicoside L. This compound shows promise as a potential insulin secretagogue, while Momordicoside L demonstrates weak α-glucosidase inhibition and significant anti-inflammatory properties. The anti-cancer activity of Momordicoside L appears to be low in terms of direct cytotoxicity.
Significant gaps in the literature remain, particularly concerning the anti-inflammatory, anti-cancer, and antioxidant activities of this compound, and the antioxidant and detailed anti-cancer mechanisms of Momordicoside L. Direct, head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds. Future research should focus on:
-
Comprehensive Bioactivity Screening: Conducting a broader range of bioassays for both compounds to identify additional therapeutic targets.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms underlying the observed bioactivities, including the identification of specific protein targets and signaling pathways.
-
In Vivo Studies: Validating the in vitro findings in relevant animal models of diabetes, inflammation, and cancer.
-
Synergistic Effects: Investigating the potential for synergistic interactions between this compound, Momordicoside L, and other bioactive compounds from Momordica charantia.
A deeper understanding of the individual contributions and potential synergies of these momordicosides will be crucial for the development of novel, evidence-based therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases [frontiersin.org]
- 4. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Drug Interactions of Momordicoside X with Metabolic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a lack of direct experimental data on the drug interaction profile of the isolated compound Momordicoside X. This guide provides a comparative analysis of its potential interactions with common metabolic drugs based on available in vitro and in vivo studies on extracts of Momordica charantia (Bitter Melon), from which this compound is derived, and its other major constituents. The information presented herein is intended for research and informational purposes and should not be interpreted as definitive clinical guidance.
Introduction
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside found in Bitter Melon (Momordica charantia), a plant with a long history of use in traditional medicine for conditions related to metabolic disorders. As interest in the therapeutic potential of isolated momordicosides grows, understanding their potential for drug-drug interactions is critical for safe and effective clinical development. This guide focuses on the potential interactions between this compound and common metabolic drugs, primarily through the modulation of drug-metabolizing enzymes and transporters.
The most significant potential for pharmacokinetic interactions arises from the inhibition or induction of Cytochrome P450 (CYP) enzymes and the drug transporter P-glycoprotein (P-gp), which are responsible for the metabolism and disposition of a vast number of therapeutic agents.
Potential Mechanisms of Interaction
Based on studies of Bitter Melon extracts and related compounds, two primary mechanisms for potential drug interactions with this compound are plausible:
-
Inhibition of Cytochrome P450 (CYP) Enzymes: These enzymes, particularly the CYP3A4 isoform, are responsible for the metabolism of a majority of clinically used drugs. Inhibition of these enzymes by this compound could lead to increased plasma concentrations of co-administered drugs, potentially resulting in toxicity.
-
Inhibition of P-glycoprotein (P-gp): P-gp is an efflux transporter that plays a crucial role in limiting the absorption and promoting the excretion of many drugs. Inhibition of P-gp by this compound could increase the bioavailability and tissue penetration of substrate drugs, which could either enhance their therapeutic effect or increase the risk of adverse events.
Comparison of Metabolic Pathways and Potential Interactions
The following tables summarize the primary metabolic pathways of selected common metabolic drugs and highlight the potential for interaction with this compound, based on the known effects of Bitter Melon extracts.
Table 1: Antidiabetic Drugs and Potential Interactions
| Drug | Primary Metabolic Pathway(s) | Key Enzymes/Transporters | Potential Interaction with this compound (Hypothesized) | Clinical Implication of Interaction |
| Metformin | Primarily excreted unchanged in the urine.[1][2][3] Not metabolized by CYP enzymes.[4][1][2][3] | OCT1, OCT2, MATE1, MATE2-K (transporters)[4][1][3] | Low potential for pharmacokinetic interaction via CYP inhibition. Potential for interaction at the transporter level is unknown. | Additive hypoglycemic effects are possible due to the glucose-lowering properties of Bitter Melon constituents. |
| Glibenclamide (Glyburide) | Extensively metabolized in the liver.[5][6][7] | CYP3A4 (major) , CYP2C9, CYP2C19, CYP2C8[5][6][7][8][9] | High potential. Inhibition of CYP3A4 could significantly increase glibenclamide plasma concentrations.[10] | Increased risk of severe hypoglycemia. |
| Rosiglitazone (B1679542) | Extensively metabolized in the liver.[11][12][13] | CYP2C8 (major) , CYP2C9[11][12][13][14][15] | Moderate potential. The effect of this compound on CYP2C8 is unknown. | If this compound inhibits CYP2C8, there is a potential for increased rosiglitazone levels and associated side effects. |
| Sitagliptin | Primarily excreted unchanged in the urine (approx. 79%).[10][16][17] Minor metabolism.[18][16] | CYP3A4 (minor), CYP2C8 (minor)[18][16] | Low potential for clinically significant pharmacokinetic interaction due to its primary renal clearance. | Additive effects on glucose metabolism are possible. |
Table 2: Lipid-Lowering Drugs and Potential Interactions
| Drug | Primary Metabolic Pathway(s) | Key Enzymes/Transporters | Potential Interaction with this compound (Hypothesized) | Clinical Implication of Interaction |
| Atorvastatin (B1662188) | Extensive hepatic metabolism.[19][20][21][22] | CYP3A4 (major) , P-gp (efflux transporter)[19][20][21][23] | High potential. Inhibition of intestinal and hepatic CYP3A4 and/or P-gp could significantly increase atorvastatin plasma concentrations. | Increased risk of myopathy and rhabdomyolysis. |
Signaling Pathways and Experimental Workflows
Signaling Pathway
The potential for drug interactions is rooted in the molecular pathways governing drug metabolism. The diagram below illustrates the central role of CYP3A4 and P-glycoprotein in the disposition of many metabolic drugs and the hypothesized inhibitory effect of this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Action of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. derangedphysiology.com [derangedphysiology.com]
- 18. Sitagliptin phosphate: Mechanism,Pharmacokinetics and Pharmacodynamics_Chemicalbook [chemicalbook.com]
- 19. droracle.ai [droracle.ai]
- 20. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinPGx [clinpgx.org]
- 22. researchgate.net [researchgate.net]
- 23. Statins and CYP Interactions [medsafe.govt.nz]
A Comparative Guide to Analytical Methods for Momordicoside X Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Momordicoside X, a bioactive cucurbitane-type triterpenoid (B12794562) glycoside found in Momordica charantia (bitter melon), is critical for quality control, pharmacokinetic studies, and ensuring the efficacy of therapeutic products. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound and related compounds, with a focus on providing the data and protocols necessary for cross-validation in a research and drug development setting.
Comparison of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary and widely used method for the quantification of momordicosides.[1][2][3] However, for higher sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is also employed.[1] Other techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and Capillary Zone Electrophoresis have also been utilized for the analysis of related compounds in bitter melon.[1][4]
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation.
Table 1: Comparison of Key Analytical Methods for Momordicoside Quantification
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation coupled with mass-based detection. | Planar chromatographic separation. |
| Selectivity | Good | Excellent | Moderate to Good |
| Sensitivity | Moderate | High | Moderate |
| Instrumentation Cost | Moderate | High | Low to Moderate |
| Analysis Time per Sample | ~20-30 min | ~5-15 min | High throughput (multiple samples per plate) |
| Solvent Consumption | Moderate | Low | Low |
| Primary Use | Routine quality control, quantification. | Metabolomics, quantification of trace levels. | Rapid screening. |
Quantitative Data from Method Validation
The validation of an analytical method is crucial to ensure its accuracy, precision, and reliability.[1] The following table summarizes validation parameters from studies on momordicosides, which can serve as a benchmark for the cross-validation of methods for this compound.
Table 2: Validation Parameters for HPLC-Based Methods for Momordicosides
| Parameter | HPLC Method for Momordicoside A | General HPLC Method for Cucurbitane Triterpenoids |
| Column | C18 (4.6 mm i.d. x 250 mm, 5 µm)[2] | Kromasil C18 (4.6 mm x 150 mm, 5 µm) |
| **Linearity (r²) ** | 0.9992[2] | Not specified |
| Linear Range | 10 - 1000 mg/L[2] | Not specified |
| Reproducibility (RSD) | < 10% (intra-day and inter-day)[2] | Not specified |
| Recovery | > 90%[2] | Not specified |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are the experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV)
A widely adopted method for the quantification of momordicosides involves the following protocol.
-
Instrumentation : HPLC system equipped with a UV-Vis detector.[1]
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1][2]
-
Mobile Phase : A common mobile phase is a mixture of acetonitrile (B52724), methanol, and a phosphate (B84403) buffer. For instance, a composition of acetonitrile:methanol:50 mM potassium dihydrogen phosphate buffer (25:20:60, v/v/v) can be used.[2]
-
Sample Preparation : A solid-phase extraction (SPE) can be employed for sample cleanup and concentration.[2]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for the analysis of cucurbitane-type triterpenoids at low concentrations.
-
Instrumentation : UHPLC system coupled to a tandem mass spectrometer.[1]
-
Column : A suitable reversed-phase column, such as a Waters BEH C8 (150 mm × 2.1 mm, 1.7 µm).[7]
-
Mobile Phase : Typically a gradient elution with solvents like acetonitrile and water, often with additives like formic acid.[7]
-
Detection : Mass spectrometry detection allows for the identification and quantification of compounds based on their mass-to-charge ratio. This is particularly useful for complex matrices.[1]
Visualizing the Cross-Validation Workflow
A systematic workflow is crucial for the cross-validation of analytical methods. The following diagram illustrates a typical process.
Caption: Workflow for the cross-validation of analytical methods for this compound.
Hypothetical Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are a subject of ongoing research, extracts of Momordica charantia containing various momordicosides have been shown to influence metabolic pathways such as the AMP-activated protein kinase (AMPK) signaling pathway.[8]
Caption: Hypothetical activation of the AMPK signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Optimization of an UPLC-QTOF-MS/MS Method Based on an In-Source Collision Induced Dissociation Approach for Comprehensive Discrimination of Chlorogenic Acids Isomers from Momordica Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety and Toxicity Profile of Purified Momordicoside X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the safety and toxicity profile of Momordicoside X, a cucurbitane-type triterpenoid (B12794562) glycoside found in Momordica charantia (bitter melon). Due to the limited availability of direct toxicological data for purified this compound, this analysis draws upon findings from studies on various Momordica charantia extracts and other closely related momordicosides and mogrosides. This guide aims to offer a comprehensive overview to inform future research and development.
Executive Summary
Comparative Toxicity Data
The following tables summarize the available quantitative data from toxicological studies on Momordica charantia extracts and related compounds. It is crucial to note that the composition of these extracts can vary, which may influence their toxicological profiles.
Table 1: Acute Oral Toxicity Data
| Test Substance | Animal Model | LD₅₀ (Lethal Dose, 50%) | Observations | Reference |
| Ethanolic Extract of M. charantia Fruit | Mice | >5000 mg/kg | No detrimental effects observed. | [1] |
| Ethanolic Extract of M. charantia | Sprague Dawley Rats | >2000 mg/kg | Dizziness and depression observed in the first 30 minutes at 300 mg/kg and 2000 mg/kg. No mortality. | [2][3] |
| Aqueous Extract of M. charantia Leaves | Wistar Rats | >2000 mg/kg | No signs of toxicity or mortality observed. | [4] |
| Bitter Melon Seed Extract | Wistar Rats | >2000 mg/kg | No mortality or signs of toxicity during the 14-day observation period. | [5][6] |
| Mogrosides (from Monk Fruit) | Rats | >15 g/kg | Considered non-toxic. | [7] |
Table 2: Sub-chronic Oral Toxicity Data
| Test Substance | Animal Model | Dosage | Duration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) | Reference |
| McB-E60 (extract of a Momordica sp.) | Sprague-Dawley Rats | 0, 250, 500, 1000 mg/kg/day | 90 days | No treatment-related abnormalities in hematology, clinical chemistry, or pathology. | >1000 mg/kg/day | [8][9] |
| Bitter Melon Seed Extract | Wistar Rats | 0, 250, 500, 1000 mg/kg/day | 90 days | No mortality, morbidity, or abnormal pathological and biochemical alterations. | >1000 mg/kg/day | [5][6] |
| Ethanolic Extract of M. charantia Fruit | Mice | 40, 80, 320 mg/kg/day | 28 days | Dose-dependent elevation in ALT, AST, BUN, and creatinine. Liver histology showed congestion at higher doses. | Not established | [1] |
| Monk Fruit Extract (Mogrosides) | Hsd:SD Rats | 10,000, 30,000, 100,000 ppm in diet | 28 days | Reduced body weight and transient, non-adverse changes in clinical chemistry and organ weights at the high dose. | 100,000 ppm in diet (equivalent to 7.07 and 7.48 g/kg bw/day for males and females) | [10] |
Table 3: Genotoxicity Data
| Test Substance | Assay | Test System | Results | Reference |
| Aqueous Extracts of M. charantia (aerial parts and fruit) | Wing Spot Test | Drosophila melanogaster | Not genotoxic at lower concentrations. Aerial parts extract showed synergistic genotoxicity with doxorubicin; fruit extract showed antigenotoxic effects. | [11] |
| Mogrosides | Ames Test (Salmonella reverse mutation) | Salmonella typhimurium | Negative, indicating no direct or indirect mutagenicity. | [7] |
Experimental Protocols
The safety and toxicity of natural compounds are typically evaluated through a standardized set of in vivo and in vitro assays. Below are detailed methodologies for key experiments relevant to the assessment of this compound.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
This study provides an estimation of the median lethal dose (LD₅₀) of a substance.
-
Test Animals: Healthy, young adult rodents (e.g., mice or rats) of a single sex are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle, and are acclimatized for at least 5 days before the study.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dose Administration: The test substance is administered orally by gavage as a single dose. The initial dose is selected based on available information, and subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The LD₅₀ is calculated using statistical methods based on the pattern of mortality.
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
This in vitro assay is widely used to assess the mutagenic potential of a substance.
-
Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in the body.
-
Exposure: The test substance is incubated with the bacterial strains in a suitable medium.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.
Mandatory Visualizations
Experimental Workflow for Toxicity Assessment
Caption: A generalized workflow for the pre-clinical safety and toxicity assessment of a new chemical entity.
Potential Signaling Pathways Modulated by Momordicosides
Momordicosides have been reported to modulate several signaling pathways, which may be relevant to both their therapeutic effects and their safety profiles.
AMPK Signaling Pathway
Several momordicosides have been shown to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy metabolism.[10]
Caption: Simplified diagram of the AMPK signaling pathway activation by momordicosides.
NF-κB Signaling Pathway
The anti-inflammatory effects of some related compounds are attributed to the inhibition of the NF-κB pathway.[10]
Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by related compounds.
Conclusion and Recommendations for Future Research
The available data suggests that this compound, as a component of Momordica charantia, is likely to have a low acute toxicity profile. However, the potential for effects on the liver and kidneys at high doses with prolonged exposure, as suggested by some studies on extracts, cannot be ruled out without further investigation of the purified compound. The genotoxic potential also remains to be fully elucidated.
For a comprehensive safety assessment of purified this compound, the following studies are recommended:
-
Acute Oral Toxicity Study: To determine the LD₅₀ of the purified compound.
-
Ames Test: To assess the mutagenic potential of purified this compound.
-
In Vitro Micronucleus Assay: To evaluate for chromosomal damage.
-
90-Day Sub-chronic Oral Toxicity Study in Rodents: To identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
A thorough understanding of the safety and toxicity profile of purified this compound is essential for its potential development as a therapeutic agent. The data and protocols presented in this guide provide a framework for these necessary future investigations.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. ijbbb.org [ijbbb.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Evaluation of acute and sub-chronic toxicity of bitter melon seed extract in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of acute and sub-chronic toxicity of bitter melon seed extract in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety assessment of McB-E60 (extract of a Momordica sp.): Subchronic toxicity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Genotoxic and Antigenotoxic Potential of Momordica charantia Linn (Cucurbitaceae) in the Wing Spot Test of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
